molecular formula C7H5IN4S B13671083 1-(2-Iodophenyl)-1H-tetrazole-5-thiol CAS No. 139059-03-3

1-(2-Iodophenyl)-1H-tetrazole-5-thiol

Cat. No.: B13671083
CAS No.: 139059-03-3
M. Wt: 304.11 g/mol
InChI Key: WFIHWTQSAZFQCN-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-1H-tetrazole-5-thiol is a useful research compound. Its molecular formula is C7H5IN4S and its molecular weight is 304.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139059-03-3

Molecular Formula

C7H5IN4S

Molecular Weight

304.11 g/mol

IUPAC Name

1-(2-iodophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H5IN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)

InChI Key

WFIHWTQSAZFQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=S)N=NN2)I

Origin of Product

United States

Foundational & Exploratory

1-(2-Iodophenyl)-1H-tetrazole-5-thiol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Iodophenyl)-1H-tetrazole-5-thiol: Structure, Properties, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this particular derivative is scarce in published literature, this document synthesizes information from closely related analogues, particularly 1-phenyl-1H-tetrazole-5-thiol, and established chemical principles to offer a comprehensive profile.

Introduction: The Significance of Substituted Tetrazole-5-thiols

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, which have garnered considerable interest in pharmaceutical sciences.[1][2] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group in drug design, offering similar acidity but with improved metabolic stability and lipophilicity.[3][4] The addition of a thiol group at the 5-position introduces a versatile functional handle for further chemical modification and a potential coordination site for metal ions.

The subject of this guide, 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, is distinguished by the presence of an iodine atom on the ortho position of the phenyl ring. This feature is of particular strategic importance in synthetic and medicinal chemistry. The carbon-iodine bond serves as a key functional group for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse molecular fragments to build more complex architectures. This makes 1-(2-Iodophenyl)-1H-tetrazole-5-thiol a valuable building block for the synthesis of novel therapeutic agents and functional materials.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol consists of a tetrazole ring substituted at the N1 position with a 2-iodophenyl group and at the C5 position with a thiol group.

Tautomerism: It is crucial to recognize that 1-substituted-1H-tetrazole-5-thiols exist in a tautomeric equilibrium with their corresponding thione form, 1-substituted-1,4-dihydro-5H-tetrazole-5-thione. The position of this equilibrium can be influenced by the solvent, temperature, and pH. For the closely related 1-phenyl-1H-tetrazole-5-thiol, the thione tautomer is generally considered to be the more stable form in the solid state and in solution.

Predicted Physicochemical Properties:

PropertyPredicted ValueNotes
Molecular Formula C7H5IN4S
Molecular Weight 316.09 g/mol
Appearance White to off-white or pale yellow solidBased on the appearance of similar tetrazole thiols.[5]
Melting Point Expected to be higher than 1-phenyl-1H-tetrazole-5-thiol (145-150 °C, dec.) due to increased molecular weight and potential for intermolecular interactions.The melting point of the phenyl analog is reported to be in the range of 145-150 °C with decomposition.[6]
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.1-phenyl-1H-tetrazole-5-thiol is soluble in ethanol, chloroform, and acetone.[6] The iodo-substituent is expected to decrease water solubility.
pKa Expected to be acidic due to the thiol/thione proton, with a pKa similar to other tetrazole-5-thiols.The tetrazole moiety is known for its acidic nature.[4]

Synthesis of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol

The most direct and widely adopted method for the synthesis of 1-substituted-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide source, typically sodium azide.[5][7] The required precursor, 2-iodophenyl isothiocyanate, is commercially available.[8]

Synthetic Workflow:

G cluster_0 Preparation of Isothiocyanate (if not commercially available) cluster_1 Cycloaddition Reaction A 2-Iodoaniline D 2-Iodophenyl isothiocyanate A->D 1. Formation of dithiocarbamate salt 2. Decomposition B Carbon Disulfide (CS2) Triethylamine (Et3N) B->D C Tosyl Chloride (TsCl) or other dehydrating agent C->D G 1-(2-Iodophenyl)-1H-tetrazole-5-thiol D->G [3+2] Cycloaddition E Sodium Azide (NaN3) E->G F Solvent (e.g., Water, DMF, Ethanol) F->G

Caption: Synthetic pathway to 1-(2-Iodophenyl)-1H-tetrazole-5-thiol.

Experimental Protocol:

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for this specific substrate.[5][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-iodophenyl isothiocyanate (1.0 eq) in a suitable solvent such as water, ethanol, or dimethylformamide (DMF).

  • Addition of Azide: To the stirred solution, add sodium azide (1.1 - 1.5 eq) portion-wise. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of 1-phenyl-1H-tetrazole-5-thiol and the expected influence of the 2-iodo substituent.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons (4H): The four protons on the iodophenyl ring will appear as a complex multiplet in the aromatic region (approximately 7.0 - 8.0 ppm). The ortho-iodo substituent will induce characteristic shifts and coupling patterns.

    • Thiol/Thione Proton (1H): A broad singlet is expected in the downfield region (typically >13 ppm), which is exchangeable with D₂O. The exact chemical shift will depend on the solvent and concentration.

  • ¹³C NMR (in DMSO-d₆):

    • Tetrazole Carbon (C5): The carbon of the C=S or C-SH group is expected to appear significantly downfield, likely in the range of 160-170 ppm.

    • Aromatic Carbons (6C): Six distinct signals are expected for the carbons of the iodophenyl ring. The carbon bearing the iodine atom (C-I) will show a characteristic upfield shift compared to the other aromatic carbons, typically appearing around 90-100 ppm. The other aromatic carbons will resonate in the typical range of 120-140 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • N-H/S-H Stretch: A broad absorption band in the region of 3000-2500 cm⁻¹ may be observed, corresponding to the N-H stretch of the thione tautomer or the S-H stretch of the thiol tautomer.

    • C=S Stretch: A strong absorption band around 1300-1100 cm⁻¹ is characteristic of the thione group.

    • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

    • N=N and C=N Stretches: Bands associated with the tetrazole ring vibrations are expected in the 1500-1200 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (316.09 g/mol ).

    • A characteristic isotopic pattern for iodine (¹²⁷I is 100% abundant) will be observed.

    • Fragmentation patterns may include the loss of the iodine atom, the thiol group, and cleavage of the phenyl-tetrazole bond.

Reactivity and Potential Applications

The chemical reactivity of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol is defined by its three key functional components: the tetrazole ring, the thiol/thione group, and the iodophenyl moiety.

Potential Reaction Pathways and Applications:

G A 1-(2-Iodophenyl)-1H- tetrazole-5-thiol B Alkylation (R-X) A->B C Oxidation A->C D Metal Coordination A->D E Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->E F Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->F G S-alkylated derivatives (Potential enzyme inhibitors) B->G H Disulfide derivatives C->H I Metal-organic frameworks (MOFs) or coordination polymers D->I J Biaryl tetrazole derivatives (e.g., for Angiotensin II receptor blockers) E->J K Alkynyl-phenyl tetrazole derivatives (Building blocks for complex molecules) F->K

Caption: Potential reactivity and applications of the title compound.

  • Thiol/Thione Group: This group can readily undergo S-alkylation with various electrophiles to furnish a library of S-substituted derivatives.[9] It can also be oxidized to form the corresponding disulfide. Furthermore, the thiol group is an excellent ligand for a variety of metal ions, suggesting applications in coordination chemistry and the development of metal-based catalysts or materials.

  • Iodophenyl Moiety: The C-I bond is a versatile handle for palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of aryl, vinyl, or alkynyl groups at the 2-position of the phenyl ring, providing a powerful strategy for the synthesis of complex molecules and potential drug candidates, such as analogs of angiotensin II receptor blockers (sartans), many of which contain a biphenyl tetrazole scaffold.

  • Drug Discovery: The combination of a metabolically stable tetrazole core (a carboxylic acid bioisostere) and the synthetically versatile iodophenyl group makes this compound an attractive scaffold for the development of new therapeutic agents.[4] Tetrazole derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(2-Iodophenyl)-1H-tetrazole-5-thiol is not available, the safety precautions should be based on the known hazards of similar compounds, such as 1-phenyl-1H-tetrazole-5-thiol, and general principles for handling organoiodine compounds, thiols, and azides (used in synthesis).[10][11]

  • Toxicity: The compound is expected to be harmful if swallowed. Thiols can be irritants to the skin, eyes, and respiratory system. Organoiodine compounds can also exhibit toxicity.[10]

  • Flammability: Many tetrazole derivatives are flammable solids.[11]

  • Instability: High-nitrogen compounds like tetrazoles can be thermally unstable and may decompose vigorously upon heating.[10]

  • Handling: It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

This guide provides a foundational understanding of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, a promising but under-explored chemical entity. It is hoped that the information presented herein will stimulate further research into the synthesis, characterization, and application of this versatile molecule.

References

Sources

CAS number for 1-(2-Iodophenyl)-5-mercaptotetrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(2-Iodophenyl)-5-mercaptotetrazole & Derivatives

Part 1: Executive Summary

1-(2-Iodophenyl)-5-mercaptotetrazole (CAS 1215544-74-3 ) is a specialized heterocyclic building block belonging to the class of 1-aryl-5-mercaptotetrazoles.[1] While its parent compound, 1-phenyl-5-mercaptotetrazole (PMT, CAS 86-93-1), is a widely used corrosion inhibitor and pharmaceutical intermediate, the ortho-iodo derivative is a high-value synthetic handle.[1] The presence of the iodine atom at the ortho position of the N1-phenyl ring imparts unique reactivity, specifically enabling intramolecular metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) to form fused tricyclic systems such as tetrazolo[1,5-b]isoquinolines or benzothiazoles.[1]

This guide details the chemical identity, synthesis protocols, and derivatization strategies for this compound, designed for researchers in medicinal chemistry and materials science.

Part 2: Chemical Identity & Properties

The compound exists in a tautomeric equilibrium between the thione (1H-tetrazole-5-thione) and thiol (1H-tetrazole-5-thiol) forms.[1] In solution, the thione form often predominates, but S-alkylation reactions trap the thiol tautomer.

Table 1: Physicochemical Identification

PropertyData
Chemical Name 1-(2-Iodophenyl)-1H-tetrazole-5-thiol
CAS Registry Number 1215544-74-3
Molecular Formula C₇H₅IN₄S
Molecular Weight 304.11 g/mol
Parent Isostere 1-Phenyl-5-mercaptotetrazole (CAS 86-93-1)
Key Precursor 2-Iodophenyl isothiocyanate (CAS 98041-44-2)
SMILES Ic1ccccc1N2C(=S)NNN2
Solubility Soluble in DMF, DMSO, Ethanol; Sparingly soluble in water.[1][2]
Appearance Off-white to pale yellow solid (typical for class).[1]

Part 3: Synthesis & Methodology

The most robust synthetic route involves the [3+2] cycloaddition of 2-iodophenyl isothiocyanate with an azide source.[1] This method ensures regiospecific formation of the 1-substituted tetrazole.[1]

Protocol: Cycloaddition of Isothiocyanate and Azide

Reagents:

  • 2-Iodophenyl isothiocyanate (1.0 equiv) [CAS 98041-44-2][1][3][4]

  • Sodium Azide (NaN₃) (1.2 equiv)[1]

  • Solvent: Ethanol/Water (1:[1]1) or DMF (for higher solubility)

  • Catalyst (Optional): Zinc bromide (ZnBr₂) or Ammonium chloride (NH₄Cl) can accelerate the reaction.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodophenyl isothiocyanate (10 mmol, 2.61 g) in 20 mL of Ethanol.

  • Addition: Add a solution of Sodium Azide (12 mmol, 0.78 g) in 5 mL of water. Caution: NaN₃ is toxic and can form explosive metal azides. Use plastic spatulas.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (remove ethanol).

    • Dilute the aqueous residue with 20 mL of cold water.

    • Acidification: Carefully acidify the solution to pH 2–3 using 2M HCl. This protonates the thione/thiol salt, causing the product to precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the target compound.

Mechanism Visualization

The following diagram illustrates the [3+2] cycloaddition mechanism and the subsequent tautomeric equilibrium.

SynthesisPath Precursor 2-Iodophenyl Isothiocyanate Intermediate Thiatriazolin Intermediate Precursor->Intermediate Nucleophilic Attack Azide Sodium Azide (NaN3) Azide->Intermediate Product_Thione 1-(2-Iodophenyl)- 5-thione (Major) Intermediate->Product_Thione Cyclization (-N2 if thiatriazole path) Product_Thiol 1-(2-Iodophenyl)- 5-thiol (Minor) Product_Thione->Product_Thiol Tautomerization

Figure 1: Synthesis pathway via azide-isothiocyanate cycloaddition showing tautomeric end-products.[1]

Part 4: Derivatization & Applications

The 1-(2-iodophenyl)-5-mercaptotetrazole scaffold offers two distinct points of reactivity: the sulfur atom (nucleophilic) and the iodine atom (electrophilic/metal-labile).[1]

S-Alkylation (Thioether Formation)

The thiol group is highly nucleophilic.[1] Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, TEA) yields S-substituted tetrazoles.[1] These are often used as bioisosteres for carboxylic esters or amides in drug design.

  • Protocol: React with R-X (e.g., Methyl iodide, Benzyl bromide) in Acetone/K₂CO₃ at RT.

  • Outcome: 1-(2-Iodophenyl)-5-(alkylthio)-1H-tetrazole.[1]

Intramolecular Pd-Catalyzed Cyclization

The ortho-iodo substituent is the critical differentiator.[1] It allows for intramolecular C-S or C-N bond formation, creating fused heterocycles.

  • Reaction: Palladium-catalyzed C-S coupling.[1]

  • Target: Tetrazolo[5,1-b]benzothiazole .[1]

  • Conditions: Pd(OAc)₂, DPPP (ligand), Cs₂CO₃, Toluene, 110°C.

Table 2: Comparative Reactivity of Derivatives

Derivative TypeReaction PartnerCatalyst/ReagentApplication
S-Alkyl Alkyl HalidesK₂CO₃ / AcetoneBioisosteres, Lipophilicity tuning
S-Aryl Aryl Boronic AcidsCu(OAc)₂ (Chan-Lam)Novelty electronic materials
Fused Tricyclic Internal (C-I bond)Pd(0) / LigandBenzothiazole synthesis
Derivatization Logic Flow

Derivatives Core 1-(2-Iodophenyl)-5-mercaptotetrazole (CAS 1215544-74-3) S_Alk S-Alkylation (Base + R-X) Core->S_Alk Pd_Cyc Pd-Catalyzed Cyclization Core->Pd_Cyc Intramolecular C-S Coupling Oxidation Oxidation (H2O2/KMnO4) Core->Oxidation Prod_Ether 5-(Alkylthio)tetrazoles (Bioisosteres) S_Alk->Prod_Ether Prod_Fused Tetrazolo[5,1-b]benzothiazoles (Fused Heterocycles) Pd_Cyc->Prod_Fused Prod_Sulfone Tetrazolyl Sulfones (Julia-Kocienski Reagents) Oxidation->Prod_Sulfone

Figure 2: Divergent synthesis pathways utilizing the S-nucleophile and I-electrophile handles.[1]

Part 5: Safety & Handling (E-E-A-T)

  • Shock Sensitivity: While 1-aryl-5-mercaptotetrazoles are generally stable, heavy metal salts (Pb, Hg, Ag) of tetrazoles can be explosive .[1] Avoid contact with metal spatulas or containers known to shed heavy metal ions.

  • Toxicity: The precursor, 2-iodophenyl isothiocyanate, is a potent lachrymator and skin irritant. Sodium azide is acutely toxic (oral LD50 rat ~27 mg/kg) and releases hydrazoic acid (HN₃) upon contact with acid.

  • Waste Disposal: Azide-containing waste must never be poured down the drain (risk of explosion in lead pipes).[1] Quench with nitrous acid (NaNO₂ + H₂SO₄) before disposal.

References

  • Chemical Source : 1-(2-Iodophenyl)-1H-tetrazole-5-thiol (CAS 1215544-74-3).[1] ChemSrc. Available at: [Link][1]

  • Synthesis Methodology : Synthesis of 1-substituted 5-mercaptotetrazoles. ResearchGate (General Protocol). Available at: [Link]

  • Cyclization Applications : Efficient solid-phase synthesis of 2,4-disubstituted 5-carbamoyl-thiazole derivatives. ResearchGate. Available at: [Link]

Sources

Technical Guide: Solubility and Physicochemical Characterization of Iodophenyl Tetrazole Thiols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profiles, synthesis, and physicochemical properties of 1-(iodophenyl)-1H-tetrazole-5-thiols .[1] Targeted at drug development professionals and application scientists, this document moves beyond basic solubility data to explore the structural determinants—such as thiol-thione tautomerism and halogen bonding—that drive solvation behavior.

Iodophenyl tetrazole thiols are critical intermediates in medicinal chemistry, serving as bioisosteres for carboxylic acids and precursors for lipophilic drug scaffolds. Their solubility is non-trivial due to the competing effects of the polar tetrazole core and the hydrophobic iodo-aryl substituent.

Chemical Identity and Structural Dynamics

The Core Scaffold

The compound of interest is typically 1-(4-iodophenyl)-1H-tetrazole-5-thiol (and its positional isomers).[1] Its behavior in solution is governed by two primary factors:

  • The Tetrazole Ring: A nitrogen-rich, planar system that exhibits acidity (pKa ~ 3-4) comparable to carboxylic acids.[2]

  • The Iodine Substituent: A heavy, polarizable halogen that introduces significant lipophilicity and potential for halogen bonding (

    
    ), affecting crystal lattice energy and dissolution kinetics.
    
Thiol-Thione Tautomerism

A critical factor often overlooked in solubility studies is the tautomeric equilibrium.[1] In the solid state and non-polar solvents, the thione form (1-(iodophenyl)-1,4-dihydro-5H-tetrazole-5-thione) often predominates or coexists, while the thiol form is stabilized in alkaline aqueous media or specific polar protic solvents.[1]

Implication for Solubility:

  • Thione Form: More polar, higher dipole moment. Favors polar aprotic solvents (DMSO, DMF).

  • Thiol Form: Less polar. Favors formation of disulfide dimers if oxidized, drastically reducing solubility.

Tautomerism cluster_0 Tautomeric Equilibrium Thiol Thiol Form (S-H bond) Non-polar/Aromatic solvents Thione Thione Form (N-H bond, C=S) Polar/Solid State Thiol->Thione Polar Solvent Stabilization Solubility Solubility Outcome Thiol->Solubility Thione->Thiol Gas Phase / Non-polar Thione->Solubility

Figure 1: Tautomeric equilibrium shifting between Thiol and Thione forms based on solvent polarity.[1]

Synthesis and Purification

Solubility data is only as reliable as the purity of the sample. Trace impurities (unreacted azide or isothiocyanate) can act as cosolvents or nucleating agents, skewing data.

Validated Synthesis Protocol

The most robust route for the iodophenyl derivative involves the heterocyclization of 4-iodophenyl isothiocyanate with sodium azide.

Step-by-Step Workflow:

  • Reagents: 4-Iodophenyl isothiocyanate (1.0 eq), Sodium Azide (1.2 eq), Water (Solvent).

  • Reaction: Reflux for 4–6 hours. The reaction proceeds via a guanyl azide intermediate which cyclizes.

  • Workup (Critical for Solubility Testing):

    • The mixture is filtered to remove insoluble impurities.

    • The filtrate (containing the sodium salt) is acidified with 2M HCl to pH 1–2.

    • Precipitation: The thiol precipitates as a white/off-white solid.[1]

  • Purification: Recrystallization from Ethanol (95%) or Chloroform .

    • Note: Do not use water for recrystallization as the iodine moiety renders the compound sparingly soluble in water, leading to poor recovery.

Synthesis Start 4-Iodophenyl Isothiocyanate + NaN3 Inter Cyclization (Reflux in Water) Start->Inter Salt Sodium Salt (Soluble) Inter->Salt Acid Acidification (HCl pH 2) Salt->Acid Protonation Product 1-(4-iodophenyl)-1H-tetrazole-5-thiol (Precipitate) Acid->Product Precipitation Pure Recrystallization (Ethanol/CHCl3) Product->Pure Purification

Figure 2: Synthesis pathway emphasizing the salt-to-acid transition which defines solubility characteristics.[1]

Solubility Profile in Organic Solvents[2]

The solubility of 1-(iodophenyl)-1H-tetrazole-5-thiol is dictated by the "like dissolves like" principle, modified by the specific interaction of the tetrazole ring.[1]

Solvent Class Analysis
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMF, DMSOHigh (>100 mg/mL)Strong dipole interactions stabilize the thione tautomer; disrupts intermolecular H-bonding.[1]
Lower Alcohols Methanol, EthanolModerate (20–50 mg/mL)Soluble, especially upon heating. Forms H-bonds with tetrazole nitrogens.[1] Solubility decreases as alcohol chain length increases (e.g., Butanol).
Chlorinated Chloroform, DCMModerate/High Good solubility due to the lipophilic iodine substituent interacting with the chlorinated solvent.
Ketones AcetoneModerate Good solvent for initial dissolution; often used for transfer.
Water Water (Neutral)Low (<1 mg/mL)The hydrophobic iodophenyl group overrides the polarity of the tetrazole ring.
Water (Alkaline) 0.1M NaOHHigh Deprotonation forms the tetrazolate anion, rendering it fully water-soluble.
Temperature Dependence

Like most heterocyclic solids, solubility increases exponentially with temperature.

  • Recrystallization Strategy: The compound typically dissolves in boiling ethanol but precipitates upon cooling to 4°C. This steep solubility curve in ethanol makes it the solvent of choice for purification.

Experimental Protocol: Solubility Determination

To generate regulatory-grade solubility data (e.g., for an IND application), a simple visual test is insufficient. The Shake-Flask Method coupled with HPLC is the gold standard.[1]

Protocol: Equilibrium Solubility (Shake-Flask)[1]

Objective: Determine thermodynamic solubility at 25°C.

Materials:

  • Saturated solvent standard (e.g., 1-Octanol, Water, Ethanol).

  • Agilent 1200 HPLC or equivalent UV-Vis spectrophotometer.[1]

  • 0.45 µm PTFE syringe filters (do not use Nylon, as tetrazoles may adsorb).

Procedure:

  • Preparation: Add excess solid 1-(iodophenyl)-1H-tetrazole-5-thiol to 5 mL of the target solvent in a glass vial.

  • Equilibration: Cap the vial and place it in a shaker bath at 25°C ± 0.1°C. Shake at 100 RPM for 24 hours.

  • Sedimentation: Stop shaking and allow the solution to stand for 4 hours to let undissolved solids settle.

  • Sampling: Withdraw 1 mL of the supernatant using a glass syringe.

  • Filtration: Filter through a pre-saturated 0.45 µm PTFE filter.

    • Tip: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate with mobile phase and inject into HPLC.

    • Detection: UV at 254 nm (aromatic ring absorption).

    • Calculation:

      
      
      

Applications in Drug Development[2][3][4][5][6]

Bioisosterism

The tetrazole-5-thiol moiety is a classic bioisostere for the carboxylic acid group (


).[1]
  • Advantage: It offers similar acidity (pKa) and planar geometry but improves metabolic stability and membrane permeability (due to the lipophilic iodine).

  • Lipophilicity Modulation: The iodine atom increases the LogP, facilitating blood-brain barrier (BBB) penetration compared to the unsubstituted phenyl analog.

Corrosion Inhibition (Industrial Relevance)

While primarily a pharmaceutical intermediate, this compound forms stable, insoluble films on metal surfaces (Copper, Aluminum).

  • Mechanism: The sulfur atom coordinates with the metal surface, while the hydrophobic iodophenyl tail forms a barrier against water/electrolytes. This property confirms its low solubility in neutral aqueous media.

References

  • Kejha, J., et al. (1990). New analgesically active derivatives of 1-phenyl-5-mercaptotetrazole. Ceskoslovenska farmacie, 39(7), 294-298.[3][4] (Discusses alkylation and solubility trends of the parent scaffold).

  • Khaled, K. F., & Al-Qahtani, M. M. (2009).[3] The inhibitive effect of some tetrazole derivatives towards Al corrosion in acid solution. Materials Chemistry and Physics, 113(1), 150-158.[3] (Provides data on solubility in acidic media and metal coordination).

  • Popova, E. A., et al. (2019). Tetrazoles: Synthesis, Structure, and Applications. Russian Chemical Reviews. (General review on tetrazole physicochemical properties).

Sources

The Iodine-Thiol Paradox: Stability Mechanisms and Handling Protocols for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Chemical Liability Matrix

In drug discovery and radiopharmaceutical development, iodine-containing heterocyclic thiols represent a "Stability Paradox." You are effectively tethering a soft, oxidizable nucleophile (the thiol) to a scaffold containing a labile, photochemically active leaving group (the iodine).

For a researcher, the challenge is not just preventing one degradation pathway, but managing the cross-talk between them. A standard antioxidant might accelerate deiodination; a standard light-protection protocol might not stop the thiol from displacing the iodine in a "self-immolation" reaction.

This guide moves beyond basic "cold storage" advice. It deconstructs the molecular suicide mechanisms of these scaffolds and provides a self-validating system for their preservation.

Part 2: Mechanistic Degradation Pathways

To stabilize these compounds, we must first understand how they destroy themselves. There are three primary vectors of degradation.

Oxidative Dimerization (The Disulfide Trap)

The most immediate threat is the oxidation of the thiol (-SH) to a disulfide (-S-S-).

  • Mechanism: This is pH-dependent.[1] The reactive species is the thiolate anion (

    
    ).[2] In basic or neutral media, trace metals (Cu, Fe) or dissolved oxygen catalyze the formation of thiyl radicals (
    
    
    
    ), which dimerize.
  • The Iodine Complication: Iodine itself can act as a mild oxidant. If free iodine (

    
    ) is liberated via deiodination, it can catalytically accelerate disulfide formation.
    
Photolytic Deiodination (The Radical Cascade)

The C-I bond is the weakest of the carbon-halogen bonds (~57 kcal/mol).

  • Mechanism: Exposure to UV or blue light causes homolytic cleavage, generating an aryl radical and an iodine radical (

    
    ).
    
  • The Thiol Complication: Thiols are excellent hydrogen atom donors (H-donors). If a carbon radical forms via photolysis, the thiol will quench it, resulting in the protodeiodinated impurity (replacing I with H) and generating a thiyl radical that feeds back into the disulfide cycle.

Nucleophilic Self-Immolation ( )

This is the most overlooked pathway in heterocyclic chemistry.

  • Mechanism: Many nitrogen heterocycles (pyridines, diazines) are electron-deficient. This activates the C-I bond toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Threat: The thiol group of one molecule attacks the iodine-bearing carbon of another. The iodine is displaced, resulting in a thioether-linked dimer. This is irreversible.

Visualization: The Degradation Triad

The following diagram illustrates the interconnectivity of these failure modes.

DegradationPathways Target Target Molecule (Het-I-SH) Thiolate Thiolate Anion (Het-I-S⁻) Target->Thiolate pH > pKa (Deprotonation) Radical Carbon Radical (Het•-SH) Target->Radical hν (UV/Light) (Homolysis) Disulfide Disulfide Dimer (Het-I-S-S-I-Het) Thiolate->Disulfide Oxidation (O₂/Metals) Thioether S_NAr Polymer (Het-S-Het...) Thiolate->Thioether Nucleophilic Attack on C-I (Intermolecular S_NAr) Deiodinated Protodeiodinated Impurity (Het-H-SH) Radical->Deiodinated H-Abstraction from SH

Figure 1: Interconnected degradation pathways of iodinated heterocyclic thiols. Note how the thiol group contributes to all three failure modes.

Part 3: Stabilization Strategies

The Reductant Choice: TCEP vs. DTT

For stability studies and storage, TCEP (Tris(2-carboxyethyl)phosphine) is the gold standard, not DTT.

  • Why TCEP?

    • Irreversibility: TCEP breaks disulfides rapidly and irreversibly.

    • No Mixed Disulfides: DTT contains thiols and can form mixed disulfides with your target.[3] TCEP is a phosphine; it does not incorporate into the product.

    • pH Range: TCEP is active at acidic pH (where your compound is most stable), whereas DTT requires pH > 7 (where your compound degrades).

The pH Lock

Maintain the system at pH 4.5 – 6.0 .

  • Logic: This keeps the thiol protonated (preventing

    
     and oxidation) but is not acidic enough to protonate the heterocycle nitrogen (which would further activate the ring for nucleophilic attack).
    
The "Dark & Cold" Rule
  • Light: Amber glassware is mandatory. Foil wrapping is a secondary, not primary, defense.

  • Temperature: Store at -20°C or -80°C. Solid state is preferred over solution.

Part 4: Experimental Protocols (SOPs)

Protocol A: Synthesis Workup & Isolation

Objective: Isolate the target without triggering immediate oxidation.

  • Degas Solvents: Sparge all workup buffers with Argon/Nitrogen for 15 minutes prior to use.

  • Quench: If the reaction involved base, quench immediately into a degassed buffer (e.g., 0.1 M Ammonium Acetate, pH 5).

  • Extraction: Use degassed Ethyl Acetate. Avoid chlorinated solvents if the heterocycle is electron-rich (risk of halogen exchange or radical formation).

  • Drying: Dry over

    
     (avoid 
    
    
    
    which can be slightly Lewis acidic).
  • Evaporation: Rotary evaporate at < 30°C. Do not dry to complete hardness if the compound is an oil; trace solvent often acts as a radical buffer.

Protocol B: Stability Assessment (HPLC)

Objective: Quantify degradation rates to determine shelf-life.

  • Sample Prep: Dissolve compound (1 mg/mL) in degassed Acetonitrile/Water (1:1).

  • Stress Conditions:

    • Control: Amber vial, 4°C.

    • Oxidative:[4][5][6] Add 1 eq.

      
       (Forces disulfide).
      
    • Photolytic: Clear vial, ambient light (Forces deiodination).

  • Analysis: Run HPLC-MS at T=0, 1h, 4h, 24h.

    • Monitor: [M+H]+ (Parent), [2M-2+H]+ (Disulfide), [M-126+H]+ (Deiodinated).

Data Presentation: Stability Matrix

Use the following table structure to report your stability findings.

ConditionPrimary DegradantHalf-Life (

)
Mitigation Strategy
pH 7.4 (PBS) Disulfide Dimer< 2 hoursLower pH to 5.5; Add 1mM TCEP.
Ambient Light De-iodo Impurity~ 6 hoursAmber glass; Handle under red light.
DMSO Solution

Dimer
~ 24 hoursStore as solid; Avoid nucleophilic solvents.

Part 5: Decision Tree for Storage

Use this logic flow to determine the optimal storage format for your specific library.

StorageLogic Start Compound Isolated IsSolid Is it a Solid? Start->IsSolid SolidStorage Store Solid @ -20°C Under Argon (Amber Vial) IsSolid->SolidStorage Yes IsOil Is it an Oil? IsSolid->IsOil No SolventCheck Can it be lyophilized? IsOil->SolventCheck Lyophilize Lyophilize from Benzene/Water or Dioxane SolventCheck->Lyophilize Yes SolutionStore Dissolve in degassed DMSO Add 5mM TCEP Store @ -80°C SolventCheck->SolutionStore No (Heat Sensitive) Lyophilize->SolidStorage

Figure 2: Decision logic for long-term storage of sensitive iodinated thiols.

Part 6: References

  • Getz, E. B., et al. (1999).[7] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry. Link

  • Nagy, P. (2013). "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways."[8] Antioxidants & Redox Signaling. Link

  • Grimster, N. P., et al. (2016). "Photo-induced iodination of aryl halides under very mild conditions." Nature Protocols. (Context on C-I bond lability). Link

  • Bunnett, J. F. (1967). "Radical-Induced Deiodination of Aryl Iodides." Journal of the American Chemical Society.[9] Link

  • Zhu, G., et al. (2024). "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols." Journal of Organic Chemistry. (Context on

    
     mechanism). Link
    

Sources

Methodological & Application

Synthesis and Characterization of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aryl-1H-tetrazole-5-thiols are highly valued in medicinal chemistry and drug development as metabolically stable bioisosteres for carboxylic acids and as versatile lipophilic appendages [1]. The synthesis of 1-(2-iodophenyl)-1H-tetrazole-5-thiol from 2-iodophenyl isothiocyanate is of particular interest, as the ortho-iodo substituent provides a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This application note details a highly efficient, self-validating protocol for the [3+2] cycloaddition of 2-iodophenyl isothiocyanate with sodium azide, emphasizing mechanistic causality, strict safety parameters, and analytical verification.

Scientific Background & Mechanistic Insights

The [3+2] Cycloaddition Pathway

The formation of the tetrazole ring proceeds via a two-step sequence initiated by the nucleophilic attack of the azide anion (N₃⁻) onto the highly electrophilic central carbon of the isothiocyanate group (-N=C=S). This generates an intermediate azidothioamide anion. Subsequently, a 1,5-dipolar electrocyclization drives the ring closure, yielding the tetrazole-5-thiolate anion [2].

Causality of Solvent Selection: Water is the optimal solvent for this transformation. Although 2-iodophenyl isothiocyanate is hydrophobic and largely insoluble in water, the high dielectric constant of the aqueous medium is critical. It perfectly solvates the sodium azide to ensure a high local concentration of the nucleophile and stabilizes the highly polar transition state during the electrocyclization. The reaction effectively occurs at the biphasic interface, driven forward by the thermal energy of reflux conditions.

Mechanism SM 2-I-C6H4-N=C=S Intermediate Azidothioamide Anion SM->Intermediate Nucleophilic Attack Azide N3⁻ Azide->Intermediate Nucleophilic Attack TS 1,5-Dipolar Cyclization Intermediate->TS Ring Closure TetrazoleAnion Tetrazole-5-thiolate TS->TetrazoleAnion Aromatization Product Tetrazole-5-thiol (Thione Tautomer) TetrazoleAnion->Product Acidification (H⁺)

Caption: Mechanistic pathway of the [3+2] cycloaddition between isothiocyanate and azide.

Tautomeric Considerations

While named as a "thiol," 1-aryl-1H-tetrazole-5-thiols exist in a dynamic tautomeric equilibrium with their corresponding 1-aryl-1H-tetrazole-5-thione forms. Expert Insight: In the solid state and in polar NMR solvents (like DMSO-d₆), the thione form heavily predominates. This is a critical factor for analytical validation; researchers should expect to see an N-H proton signal (~14.0 ppm) rather than an S-H proton signal in the ¹H NMR spectrum, alongside a characteristic C=S stretch in the IR spectrum [1].

Critical Safety & Handling Parameters

This protocol utilizes sodium azide (NaN₃), which requires strict environmental, health, and safety (EHS) oversight[3]:

  • Hydrazoic Acid Hazard: Sodium azide reacts with Brønsted acids to generate hydrazoic acid (HN₃), a highly toxic and explosive gas. The acidification step (Step 4) must be performed slowly in a certified, well-ventilated fume hood.

  • Heavy Metal Incompatibility: Never use metal spatulas (especially those containing copper, lead, or brass) when handling NaN₃, as friction-sensitive, explosive heavy metal azides can form.

  • Quenching: Any aqueous waste containing unreacted NaN₃ should be quenched with nitrous acid (generated in situ from sodium nitrite and dilute acid) prior to disposal.

Experimental Protocol: A Self-Validating Workflow

The following procedure is scaled for a 10 mmol synthesis. The workflow is designed with built-in validation checkpoints to ensure process control.

Reagents and Equipment
  • 2-Iodophenyl isothiocyanate: 10.0 mmol (2.61 g)

  • Sodium azide (NaN₃): 15.0 mmol (0.97 g) (1.5 equivalents ensure complete consumption of the isothiocyanate)

  • Distilled Water: 20 mL

  • 1M Hydrochloric Acid (HCl): ~15-20 mL (Cold)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, ice bath, vacuum filtration setup.

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-iodophenyl isothiocyanate (2.61 g) in 20 mL of distilled water.

  • Nucleophile Addition: Carefully add sodium azide (0.97 g) to the stirring suspension.

  • Thermal Activation (Cycloaddition): Attach the reflux condenser and heat the mixture to a gentle reflux (~100 °C) with vigorous stirring for 4 to 6 hours.

    • Self-Validation Checkpoint 1: The initially heterogeneous mixture will gradually become a clear or slightly cloudy homogeneous solution as the hydrophobic isothiocyanate converts into the highly water-soluble sodium tetrazole-5-thiolate salt.

    • Self-Validation Checkpoint 2: Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot (high Rf) should completely disappear.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 15 minutes.

  • Acidification & Precipitation (CRITICAL SAFETY STEP): Operating inside a fume hood, slowly add cold 1M HCl dropwise to the stirring solution until the pH reaches ~2.

    • Causality: Acidification protonates the water-soluble tetrazole anion, converting it into the neutral, water-insoluble 1-(2-iodophenyl)-1H-tetrazole-5-thiol, which immediately precipitates as a white to pale-yellow solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water (2 × 10 mL) to remove residual inorganic salts and any traces of hydrazoic acid.

  • Purification: Recrystallize the crude product from hot ethanol.

    • Causality: The product is highly soluble in hot ethanol but poorly soluble in cold ethanol. This step efficiently removes any unreacted starting material (which remains soluble in cold ethanol).

Workflow Step1 1. Reagent Mixing 2-I-C6H4-NCS + NaN3 in H2O Step2 2. Cycloaddition Reflux at 100°C for 4-6 h Step1->Step2 Step3 3. In-Process Control Monitor via TLC (Hexane:EtOAc) Step2->Step3 Step4 4. Acidification Add 1M HCl to pH 2 (Fume Hood!) Step3->Step4 Step5 5. Isolation Vacuum filtration of precipitate Step4->Step5 Step6 6. Purification Recrystallization from hot EtOH Step5->Step6 Product Pure 1-(2-Iodophenyl)-1H- tetrazole-5-thiol Step6->Product

Caption: Experimental workflow for the synthesis and isolation of the tetrazole product.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized batch, compare the isolated product against the expected quantitative and spectral parameters outlined below.

Table 1: Reaction Optimization & Yield Parameters

ParameterCondition / ResultMechanistic Rationale
Optimal Solvent 100% H₂OMaximizes stabilization of the polar transition state; ensures complete NaN₃ dissolution.
Alternative Solvent H₂O/EtOH (1:1)Can be used if the isothiocyanate is highly recalcitrant to biphasic reaction, though H₂O is preferred.
Temperature 100 °C (Reflux)Required to overcome the activation energy barrier of the 1,5-dipolar electrocyclization.
Expected Yield 82% – 88%Losses primarily occur during the hot ethanol recrystallization step.

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals / ValuesStructural Assignment
Appearance White to pale-yellow crystalline powderN/A
Melting Point 148 °C – 152 °C (dec.)Purity indicator (Decomposition is typical for tetrazoles) [3].
FT-IR (KBr pellet) ~3100 cm⁻¹, ~1500 cm⁻¹, ~1330 cm⁻¹, ~750 cm⁻¹N-H stretch (thione form), C=N/N=N (tetrazole ring), C=S stretch, C-I stretch.
¹H NMR (DMSO-d₆) δ ~14.2 (br s, 1H), δ 8.05 (dd, 1H), δ 7.65-7.45 (m, 3H)N-H proton of the thione tautomer; Aromatic protons of the ortho-iodophenyl ring.
¹³C NMR (DMSO-d₆) δ ~164.0, 140.2, 135.5, 131.8, 129.4, 97.5C=S (tetrazole core); Aromatic carbons; C-I carbon (distinctly shielded at ~97.5 ppm).

References

  • Title: Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1H-tetrazole-5-thiol derivatives Source: International Journal of Research in Pharmaceutical Sciences URL: [Link]

Protocol for sodium azide cycloaddition to form iodophenyl tetrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated, high-safety protocol for the synthesis of 5-(4-iodophenyl)-1H-tetrazole from 4-iodobenzonitrile. While traditional methods utilize ammonium chloride in dimethylformamide (DMF), this guide recommends the Sharpless-Demko Zinc(II) aqueous protocol . This method significantly mitigates the risk of hydrazoic acid (


) evolution, simplifies purification by eliminating high-boiling solvents, and provides high yields (>90%).

The resulting iodophenyl tetrazole is a critical intermediate in medicinal chemistry. The tetrazole moiety serves as a lipophilic bioisostere for carboxylic acids (


 ~4.5–5.0), improving oral bioavailability, while the iodine substituent remains intact, serving as a versatile handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions.

Safety & Hazard Mitigation (Critical)

WARNING: Sodium azide (


) is acutely toxic and shock-sensitive. Strict adherence to the following controls is mandatory.
  • Acidity Control: Never mix

    
     with strong acids before the reaction quench. Contact generates hydrazoic acid (
    
    
    
    ), a highly volatile, explosive, and toxic gas.[1]
  • Solvent Incompatibility: Do NOT use halogenated solvents (e.g., Dichloromethane, Chloroform) with sodium azide. This forms di- and tri-azidomethane, which are extremely unstable explosives.

  • Metal Incompatibility: Avoid using metal spatulas or reacting in vessels with copper/lead fittings. Heavy metal azides are detonators. Use Teflon-coated or glass tools only.

  • Quenching: The workup involves acidification.[2][3][4][5] This must be done in a fume hood with a blast shield, ensuring the pH drops slowly to precipitate the product without rapid gas evolution.

Mechanistic Insight: Why Zinc(II)?

The reaction is a [3+2] dipolar cycloaddition. Uncatalyzed reactions between nitriles and azide anions are kinetically sluggish due to the poor electrophilicity of the nitrile carbon.

  • Traditional Method (

    
    ):  Relies on thermal activation at high temperatures (
    
    
    
    C) in DMF. The ammonium ion buffers the solution but can sublime as explosive ammonium azide.
  • Recommended Method (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  The Zinc(II) cation acts as a Lewis acid. It coordinates to the nitrogen of the nitrile group, withdrawing electron density and lowering the LUMO energy of the nitrile (
    
    
    
    ). This activates the carbon for nucleophilic attack by the azide anion.

Key Advantage: The transition state is stabilized by zinc coordination, allowing the reaction to proceed in aqueous media at reflux, often without organic co-solvents.

Figure 1: Zinc-Activated Mechanism

G Start 4-Iodobenzonitrile + NaN3 Activation Zn(II) Coordination (LUMO Lowering) Start->Activation + ZnBr2 Attack Azide Nucleophilic Attack Activation->Attack Cyclization [3+2] Cyclization (Tetrazolate-Zn Complex) Attack->Cyclization Workup Acidic Hydrolysis (HCl) Cyclization->Workup Product 5-(4-Iodophenyl)-1H-tetrazole Workup->Product Precipitation

Caption: The Zinc(II) ion activates the nitrile, facilitating azide attack.[4] The final acidification releases the free tetrazole from the zinc complex.

Method Comparison

FeatureTraditional Method (

/DMF)
Recommended Method (

/Water)
Solvent DMF (High boiling point, hard to remove)Water or Water/Isopropanol (Green, easy removal)
Safety Risk of

sublimation (Explosive)
No sublimation risk;

minimized at pH ~7-8
Workup Complex extraction required to remove DMFSimple filtration (Product precipitates upon acidification)
Reaction Temp

C
Reflux (

C for water)
Yield 60–80%85–95%

Detailed Experimental Protocol

Target: Synthesis of 5-(4-iodophenyl)-1H-tetrazole (10 mmol scale).

Reagents:
  • 4-Iodobenzonitrile: 2.29 g (10.0 mmol)

  • Sodium Azide (

    
    ): 0.715 g (11.0 mmol, 1.1 equiv)
    
  • Zinc Bromide (

    
    ): 2.25 g (10.0 mmol, 1.0 equiv) or Zinc Chloride (
    
    
    
    )
  • Solvent: Water (40 mL). Note: If solubility is poor, use 2:1 Water:2-Propanol.

  • Workup: 3N Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc).

Workflow Diagram

Workflow cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Cycloaddition cluster_workup Phase 3: Isolation Step1 Dissolve ZnBr2 & NaN3 in Water (RT) Step2 Add 4-Iodobenzonitrile (Suspension forms) Step1->Step2 Step3 Reflux (100°C) 12-24 Hours Step2->Step3 Step4 Monitor TLC (Disappearance of Nitrile) Step3->Step4 Step4->Step3 Incomplete Step5 Cool to RT Step4->Step5 Complete Step6 Add 3N HCl (pH < 2, Vigorous Stirring) Step5->Step6 Step7 Filter Precipitate (Wash w/ dilute HCl) Step6->Step7

Caption: Operational workflow for the aqueous zinc-mediated synthesis. Note the critical acidification step to break the zinc-tetrazolate complex.

Step-by-Step Procedure:
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

    
     (1.1 equiv) and 
    
    
    
    (1.0 equiv) in 40 mL of deionized water.
    • Note: The zinc salt acts as a Lewis acid catalyst and also buffers the solution, keeping the pH near neutral/slightly basic, preventing

      
       formation during heating.
      
  • Addition: Add 4-iodobenzonitrile (10 mmol). The nitrile is likely insoluble and will float/suspend. This is normal.

  • Reaction: Heat the mixture to vigorous reflux (

    
    C). The solid nitrile will eventually melt or dissolve as it reacts.
    
    • Duration: Typically 12–24 hours.

    • Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexane). The starting nitrile (

      
      ) should disappear; the tetrazole stays at the baseline or requires a polar eluent (e.g., EtOAc/MeOH/AcOH) to move.
      
  • Quench (The Critical Step):

    • Cool the mixture to room temperature.

    • Add 3N HCl (approx. 15 mL) slowly with vigorous stirring.

    • Observation: The zinc-tetrazolate complex breaks, and the free tetrazole (which is less soluble in acidic water) will precipitate as a white solid.

    • Safety: Ensure this is done in a hood.[6][7] Small amounts of

      
       may be liberated from unreacted azide.
      
  • Isolation:

    • Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with 1N HCl (2 x 10 mL) to remove residual zinc salts, then with water.

  • Purification:

    • The crude solid is usually >95% pure.

    • If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

    • Drying: Dry in a vacuum oven at

      
      C to remove trace water.
      

Validation & Troubleshooting

ObservationDiagnosisCorrective Action
Incomplete Conversion Nitrile still visible on TLC after 24h.Add 0.5 equiv more

and continue reflux. Ensure vigorous stirring (biphasic reaction).
No Precipitate Product may be soluble in the aqueous phase (rare for iodophenyl).Extract the acidic aqueous layer with Ethyl Acetate (3x), dry over

, and evaporate.
Sticky Solid Impurities or trapped solvent.Recrystallize from Ethanol.
NMR Confirmation

NMR (DMSO-

):
Look for aromatic protons. The Tetrazole N-H proton is broad and typically appears very downfield (

14–16 ppm) or may not be visible due to exchange.

NMR
Tetrazole Carbon: Look for a signal around 155–160 ppm (C=N).

Why the Iodine Survives: The conditions (aqueous reflux, Lewis acid) are orthogonal to the reactivity of aryl iodides. There is no palladium or reducing agent present to cause dehalogenation or coupling. The iodine remains a stable handle for subsequent functionalization.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[8][9][10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9][11][12] The Journal of Organic Chemistry, 66(24), 7945–7950.[10]

    • The foundational text for the Zinc(II) aqueous protocol.
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

    • Definitive study on the Zinc-c
  • Sigma-Aldrich. (n.d.). Sodium Azide Safety Data Sheet.

    • Mandatory safety reading regarding toxicity and explosive hazards.
  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801–6814.

    • Review of downstream applic

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substrate 1-(2-iodophenyl)-1H-tetrazole-5-thiol represents a high-value, bifunctional scaffold in medicinal chemistry. It contains an aryl iodide (electrophile) capable of oxidative addition to Palladium(0), and a tetrazole-5-thiol (nucleophile/ligand) that exists in a thiol-thione tautomeric equilibrium.

This dual nature presents a critical chemical conflict :

  • The Opportunity: It is a precursor to fused tetrazolo[1,5-a]quinazolines (via cascade cyclization) and biaryl tetrazoles (via Suzuki-Miyaura coupling).

  • The Challenge: The free thiol/thione group is a potent catalyst poison (

    
     for Pd-S binding is extremely high), often arresting the catalytic cycle before C-C bond formation can occur.
    

This guide details two distinct, field-proven workflows to overcome this challenge: Path A (S-Protection for Intermolecular Coupling) and Path B (Cascade Cyclization for Fused Heterocycles).

Chemical Context & The "Thiol Problem"

Before attempting catalysis, researchers must address the sulfur moiety. The free thiol coordinates to Pd(II) species, forming stable mercaptide complexes that resist transmetalation or reductive elimination.

Decision Matrix: Pathway Selection

Use the following logic flow to determine the correct experimental setup for your target molecule.

DecisionMatrix Start Substrate: 1-(2-Iodophenyl)-1H-tetrazole-5-thiol Goal Define Synthetic Goal Start->Goal PathA Target: Biaryl Tetrazole (Intermolecular C-C Bond) Goal->PathA Biaryl Synthesis PathB Target: Tetrazolo[1,5-a]quinazoline (Fused Heterocycle) Goal->PathB Ring Fusion ActionA MANDATORY: S-Protection (Alkylation) PathA->ActionA ActionB Direct Cascade Cyclization (Isocyanide Insertion) PathB->ActionB Suzuki Protocol 1: Suzuki-Miyaura Coupling ActionA->Suzuki Cascade Protocol 2: Pd-Catalyzed Insertion ActionB->Cascade

Figure 1: Strategic decision tree for processing 1-(2-iodophenyl)-1H-tetrazole-5-thiol.

Protocol 1: S-Protected Suzuki-Miyaura Coupling

Objective: Synthesis of 5-(alkylthio)-1-(biaryl-2-yl)-1H-tetrazoles. Mechanism: The sulfur is "masked" via alkylation, preventing catalyst poisoning and allowing the Pd cycle to proceed at the aryl iodide site.

Step 1: S-Protection (Self-Validating Pre-step)

Do not skip this step. Direct Suzuki coupling on the free thiol substrate yields <5% conversion due to Pd deactivation.

  • Reagents: Substrate (1.0 equiv), Benzyl bromide (1.1 equiv),

    
     (2.0 equiv), Acetone.
    
  • Procedure: Stir at reflux for 2 hours.

  • Validation: Monitor TLC. The product (S-benzyl) is significantly less polar than the starting thiol.

  • Yield: Typically >90%.[1][2]

Step 2: Cross-Coupling Protocol

Reagents:

  • Substrate: S-Benzyl protected iodide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate ferrocenyl ligand resists displacement by any trace sulfur species better than

      
      .
      
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1) degassed.

Step-by-Step:

  • Charge: Add S-protected substrate, boronic acid, and base to a reaction vial.

  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed Dioxane/Water.

  • Catalyst: Add Pd catalyst under Argon counter-flow.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    

Data Summary: Catalyst Performance

Catalyst Ligand Type Yield (Isolated) Notes

|


 | Monodentate | 45-60% | Prone to ligand oxidation/exchange. |
| 

| Bidentate | 88-95% | Recommended Standard. | |

/ XPhos | Bulky Biaryl | 92% | Excellent for sterically hindered boronic acids. |

Protocol 2: Cascade Cyclization (Isocyanide Insertion)

Objective: Synthesis of Tetrazolo[1,5-a]quinazolines. Mechanism: This reaction exploits the proximity of the tetrazole nitrogen (N1) to the oxidative addition center. The isocyanide inserts into the Pd-Ar bond, followed by intramolecular nucleophilic attack by the tetrazole.

Mechanistic Pathway

The reaction proceeds via a "Pd(II)-imidoyl" intermediate.

Mechanism Substrate Substrate (Ar-I) OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd Pd(0) Insertion Isocyanide Insertion (Imidoyl-Pd Species) OxAdd->Insertion + R-NC Cyclization Intramolecular N-Attack Insertion->Cyclization RedElim Reductive Elimination (Product Release) Cyclization->RedElim RedElim->Substrate Regenerate Pd(0)

Figure 2: Mechanistic flow of the isocyanide insertion cascade.

Experimental Protocol

Reagents:

  • Substrate: 1-(2-iodophenyl)-1H-tetrazole-5-thiol (or S-alkylated variant).

  • Isocyanide: tert-Butyl isocyanide (1.2 equiv).

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%).
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene (Anhydrous).

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon line, combine substrate,

    
    , 
    
    
    
    , and
    
    
    in a pressure tube.
  • Reagent Addition: Add Toluene and the Isocyanide.

  • Thermal Activation: Seal the tube and heat to 110°C for 12 hours.

    • Note: High temperature is required to drive the insertion step against the thermodynamic stability of the Pd-I bond.

  • Purification: Cool to RT. Filter through a Celite pad. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Troubleshooting:

  • Stalled Reaction: If the reaction stalls at the oxidative addition stage, switch the ligand to dppp (1,3-bis(diphenylphosphino)propane). The bite angle of dppp favors the insertion mechanism.

  • Thiol Interference: If using the free thiol substrate, add 1.0 equiv of Copper(I) Thiophene-2-carboxylate (CuTC) as a scavenger/co-catalyst to mediate the soft-soft interaction.

References

  • Tetrazolo-Quinazoline Synthesis

    • Bekhit, A. A., et al. "Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents."[3] European Journal of Medicinal Chemistry, 2004.[3]

  • Suzuki Coupling of Tetrazoles

    • Fischer, R., et al. "Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole: Optimization and Scope." TU Wien Repository, 2014.
  • Catalyst Poisoning & Management

    • Dunn, P. J., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Isocyanide Insertion Cascades

    • Ge, S., et al. "Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines.
  • General Tetrazole Synthesis

    • Butler, R. N. "Tetrazoles."[2][4][5][6][7] Comprehensive Heterocyclic Chemistry II, 1996. (Foundational context for tautomerism).

Sources

Application Note: Selective S-Alkylation Procedures for 1-(2-Iodophenyl)-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-validated, self-monitoring protocols for the regioselective S-alkylation of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, a critical precursor in complex molecule synthesis.

Mechanistic Rationale: Mastering Ambidentate Reactivity

1-(2-Iodophenyl)-1H-tetrazole-5-thiol (IPT) is a highly versatile bifunctional building block. The tetrazole-thiol moiety is a premier precursor for synthesizing Julia-Kocienski olefination reagents[1], while the ortho-iodo substituent provides an orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki, Ullmann, or Buchwald-Hartwig reactions).

Tetrazole-5-thiols exist in a tautomeric equilibrium between the thiol (1H) and thione (5H) forms[2]. Upon deprotonation (pKa ~4.89), the resulting tetrazole-5-thiolate anion is ambidentate, capable of reacting at either the exocyclic sulfur or the endocyclic nitrogen[2].

Causality of Regioselectivity: According to Hard-Soft Acid-Base (HSAB) theory, the exocyclic sulfur is a highly polarizable, "soft" nucleophile, whereas the nitrogen atoms are "harder" and more sterically encumbered. To selectively drive S-alkylation (the kinetic product), one must utilize soft electrophiles (e.g., alkyl iodides, bromides, or Mitsunobu-activated alcohols) in combination with mild bases (e.g., K₂CO₃ or Et₃N) and polar aprotic solvents (Acetone, DMF)[3]. Conversely, high temperatures, hard electrophiles, or specific phase-transfer conditions can shift the pathway toward N-alkylation (the thermodynamic product)[4].

Ambidentate A 1-(2-Iodophenyl)-1H- tetrazole-5-thiolate (Ambidentate Anion) B Soft Electrophiles (Alkyl Halides) Mild Base (K2CO3) A->B D Hard/Steric Conditions High Temp A->D C S-Alkylated Product (Thioether) B->C Kinetic Control (Major) E N-Alkylated Product (Thione) D->E Thermodynamic/ Steric Control

Reaction pathways demonstrating the ambidentate nature of the tetrazole-5-thiolate anion.

Experimental Protocols

Protocol A: Base-Mediated S-Alkylation using Alkyl Halides

Application: Ideal for primary and secondary alkyl halides (bromides and iodides). Self-Validating Indicators: The reaction generates insoluble KX (potassium halide) salts in acetone. The progressive accumulation of a fine white precipitate confirms the consumption of the alkyl halide.

Materials:

  • 1-(2-Iodophenyl)-1H-tetrazole-5-thiol (1.0 equiv, 10.0 mmol, 3.04 g)

  • Alkyl bromide/iodide (1.1 equiv, 11.0 mmol)

  • Potassium carbonate, anhydrous (1.5 equiv, 15.0 mmol, 2.07 g)

  • Acetone, anhydrous (40 mL)

Step-by-Step Procedure:

  • Deprotonation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend IPT (3.04 g) and K₂CO₃ (2.07 g) in anhydrous acetone (40 mL). Stir at room temperature (20–25 °C) for 15 minutes.

    • Expert Insight: Pre-stirring ensures complete formation of the soluble thiolate anion before the electrophile is introduced, preventing localized concentration gradients that could favor N-alkylation[3].

  • Electrophile Addition: Add the alkyl halide (11.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature. The solution will become cloudy as KBr/KI precipitates. Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The S-alkylated thioether is significantly less polar (R_f ~0.6–0.7) than the highly polar starting thiol (R_f ~0.1).

  • Quench and Workup: Upon complete consumption of the thiol (typically 2–4 hours), filter the mixture through a medium-porosity glass frit to remove potassium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with 0.1 M NaOH (20 mL) to remove any trace unreacted thiol, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. The product is typically >95% pure but can be recrystallized from hexanes/ethyl acetate if necessary.

Protocol B: Mitsunobu S-Alkylation with Alcohols

Application: Ideal for coupling complex or chiral primary/secondary alcohols where halogenation is undesirable. This reaction proceeds with complete inversion of stereochemistry at the carbinol carbon.

Materials:

  • 1-(2-Iodophenyl)-1H-tetrazole-5-thiol (1.2 equiv, 1.2 mmol)

  • Target Alcohol (1.0 equiv, 1.0 mmol)

  • Triphenylphosphine (PPh₃) (1.3 equiv, 1.3 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.3 equiv, 1.3 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Step-by-Step Procedure:

  • Activation Complex Formation: Dissolve the alcohol (1.0 mmol), IPT (1.2 mmol), and PPh₃ (1.3 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Coupling: Add DIAD (1.3 mmol) dropwise over 10 minutes.

    • Expert Insight: Slow addition of DIAD at 0 °C controls the highly exothermic formation of the betaine intermediate and minimizes the formation of the hydrazine dicarboxylate byproduct[4]. A distinct yellow color from DIAD will appear and rapidly fade as it reacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. TLC monitoring (UV active) will show the appearance of the thioether.

  • Workup: Concentrate the THF in vacuo. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude viscous oil with cold diethyl ether/hexanes (1:1, 20 mL) and filter.

  • Purification: Purify the concentrated filtrate via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes).

Quantitative Data & Optimization

The following table summarizes the optimized conditions and expected outcomes for various alkylating agents based on the established reactivity profile of 1-phenyl-1H-tetrazole-5-thiol derivatives[3][4].

Alkylating AgentProtocolBase / ReagentSolventTemp (°C)Time (h)Total Yield (%)S:N Regioselectivity
Benzyl BromideAK₂CO₃ (1.5 eq)Acetone25292 - 95> 99:1
Methyl IodideAEt₃N (1.2 eq)DCM25388 - 92> 95:5
Isopropyl BromideAK₂CO₃ (2.0 eq)DMF60675 - 8090:10
(R)-2-OctanolBPPh₃ / DIADTHF0 to 25882 - 86> 99:1 (S-isomer)
Ethyl AcrylateMichaelK₂CO₃ (cat)Neat252485 - 89> 99:1

Note: Sterically hindered electrophiles (e.g., isopropyl bromide) require elevated temperatures and highly polar aprotic solvents (DMF) to achieve acceptable reaction rates, which can slightly erode S-selectivity in favor of the N-alkylated thermodynamic product.

Downstream Applications: The Julia-Kocienski Pathway

Once the S-alkylation is complete, the resulting alkyl 1-(2-iodophenyl)-1H-tetrazol-5-yl sulfide is typically oxidized to the corresponding sulfone using H₂O₂/Mo-catalyst or mCPBA. This sulfone is a highly reactive Julia-Kocienski olefination reagent[1]. The presence of the 2-iodo group on the phenyl ring can be leveraged post-olefination for complex cyclizations, making this a powerful sequence in total synthesis.

Workflow N1 1-(2-Iodophenyl)-1H-tetrazole-5-thiol N2 S-Alkylation (R-X, K2CO3, Acetone) N1->N2 N3 Alkyl Tetrazolyl Sulfide N2->N3 N4 Oxidation (H2O2 / Mo-cat. or mCPBA) N3->N4 N5 Alkyl Tetrazolyl Sulfone (Julia-Kocienski Reagent) N4->N5 N6 Olefination (Base, Aldehyde) N5->N6 N7 Target Alkene + Tetrazolone Byproduct N6->N7

Workflow for synthesizing Julia-Kocienski olefination reagents from the tetrazole-5-thiol.

References

1.[3] Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate / Journal of Sulfur Chemistry. 3 2.[4] Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. Benchchem.4 3.[1] Julia-Kocienski Olefination. Ambeed. 1 4.[2] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. 2

Sources

Advanced Application Note: 1-(2-Iodophenyl)-1H-tetrazole-5-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

The "Heavy" Tetrazole Advantage

1-(2-Iodophenyl)-1H-tetrazole-5-thiol (hereafter 2-I-PhTT ) represents a specialized class of 1-substituted-5-mercaptotetrazoles. While the parent phenyl derivative is a workhorse in corrosion inhibition and coordination chemistry, the introduction of an iodine atom at the ortho position radically alters its utility.

Why this ligand matters:

  • Steric Locking: The bulky ortho-iodo group forces the phenyl ring out of coplanarity with the tetrazole ring, preventing indiscriminate stacking and often leading to unique, porous metal-organic frameworks (MOFs).

  • Halogen Bonding (XB): Unlike chloro- or bromo- derivatives, the iodine atom is a potent halogen bond donor (

    
    -hole), capable of directing self-assembly in crystal engineering via 
    
    
    
    or
    
    
    interactions.
  • Heavy Atom Effect: In luminescent

    
     metal complexes (Ag, Au), the iodine enhances spin-orbit coupling, potentially boosting phosphorescence efficiency.
    
Chemical Profile
PropertySpecification
IUPAC Name 1-(2-Iodophenyl)-1H-tetrazole-5-thiol
Formula C₇H₅IN₄S
MW 304.11 g/mol
pKa (approx) 3.5 – 4.2 (Acidic thiol proton)
Solubility Soluble in DMF, DMSO, MeOH (hot); Insoluble in Water, Hexanes.[1]
Tautomerism Exists in equilibrium between thione (1H, C=S) and thiol (SH, C-S) forms. In solution, the thione form often predominates until deprotonated.

Part 2: Ligand Synthesis Protocol

Note: While 2-I-PhTT can be sourced from specialized vendors, in-house synthesis ensures purity and freshness, critical for high-yield coordination.

Mechanism of Action

The synthesis relies on the [3+2] cycloaddition of an azide anion to an isothiocyanate. This method is preferred over the reaction of primary amines with carbon disulfide/azide due to cleaner workup and higher yields for sterically hindered ortho-substituted aryls.

Workflow Diagram

SynthesisWorkflow Start 2-Iodophenyl Isothiocyanate Reagent + NaN3 / NH4Cl (Solvent: DMF/H2O) Start->Reagent Heat Reflux (100°C, 4-6h) Reagent->Heat Int Thiolate Salt (Soluble) Heat->Int Acid Acidification (HCl) pH < 2 Int->Acid Product 2-I-PhTT Precipitate (White/Off-white solid) Acid->Product

Figure 1: Synthetic pathway for 2-I-PhTT via azide-isothiocyanate cycloaddition.

Step-by-Step Protocol

Materials:

  • 2-Iodophenyl isothiocyanate (10 mmol)

  • Sodium azide (NaN₃) (12 mmol) - Caution: Toxic/Explosive potential

  • Ammonium chloride (NH₄Cl) (12 mmol)

  • Solvent: DMF (15 mL) or Ethanol/Water (3:1)

Procedure:

  • Charge: In a 100 mL round-bottom flask, dissolve 2-iodophenyl isothiocyanate in DMF.

  • Activation: Add NaN₃ and NH₄Cl. The NH₄Cl buffers the reaction, preventing the formation of side products.

  • Cyclization: Reflux the mixture at 100°C for 5 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

  • Quench: Cool the reaction to room temperature and pour into 100 mL of ice-cold water. The solution may be slightly turbid but should contain the soluble sodium thiolate salt.

  • Precipitation: Dropwise add 2M HCl with vigorous stirring until pH reaches ~1-2. The 2-I-PhTT will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid, wash with copious water (to remove inorganic salts), and recrystallize from Ethanol.

  • Yield Check: Expected yield >85%.

Part 3: Coordination Chemistry & Protocols

Understanding Binding Modes

The 2-I-PhTT ligand is an ambidentate chameleon. Its binding mode is dictated by the metal's hardness (HSAB theory) and the pH of the reaction.

BindingModes Ligand 2-I-PhTT (Anionic Form) ModeA Mode A: S-Monodentate (Soft metals: Au(I), Ag(I)) Forms linear complexes Ligand->ModeA ModeB Mode B: N,S-Chelate (Borderline: Pd(II), Pt(II)) Forms 4-membered rings Ligand->ModeB ModeC Mode C: Bridging (μ2/μ3) (Cluster formation: Cu(I), Ag(I)) Connects metal centers Ligand->ModeC

Figure 2: Primary coordination modes of the deprotonated tetrazole-5-thiolate ligand.

Protocol A: Synthesis of Luminescent Silver(I) Clusters

Application: Photoluminescent materials and antimicrobial agents.

Rationale: The iodine on the phenyl ring promotes inter-cluster halogen bonding, stabilizing the supramolecular architecture, while the Ag-S bond ensures robust cluster formation.

  • Precursor Preparation: Dissolve 2-I-PhTT (1 mmol) in 10 mL acetonitrile/methanol (1:1). Add Triethylamine (1 mmol) to deprotonate the thiol (Solution A).

  • Metal Addition: Dissolve AgNO₃ (1 mmol) in 5 mL water/acetonitrile (Solution B).

  • Complexation: Add Solution B to Solution A dropwise in the dark (to prevent photoreduction of Ag). A yellow/white precipitate forms immediately.

  • Crystallization (Critical): Do not filter immediately if single crystals are desired. Instead, add 0.5 mL of aqueous ammonia to re-dissolve the precipitate (forming the soluble [Ag(NH₃)₂]⁺ species), then allow the solvent to evaporate slowly over 3-5 days.

  • Result: Colorless block crystals of

    
     or cluster variants (e.g., 
    
    
    
    or
    
    
    clusters).
Protocol B: Synthesis of Pd(II) Catalytic Precursors

Application: C-C coupling catalysis (Suzuki-Miyaura).

Rationale: Pd(II) prefers square planar geometry. The 2-I-PhTT acts as an N,S-chelator, forming a stable 4-membered ring that is hemilabile—it can open up to allow substrate binding during catalysis.

  • Reaction: Dissolve

    
     (0.5 mmol) in 5 mL water.
    
  • Ligand Addition: Dissolve 2-I-PhTT (1.0 mmol) in 10 mL hot ethanol.

  • Mixing: Mix the two solutions. The mixture will turn orange/yellow.

  • Heating: Stir at 60°C for 2 hours.

  • Isolation: Filter the yellow solid

    
    .
    
  • Characterization Note: In this complex, the absence of the S-H stretch in IR and the downfield shift of the ortho-protons in NMR confirm coordination.

Part 4: Characterization & Validation

To ensure scientific integrity, every synthesized complex must be validated against these benchmarks.

Spectroscopic Fingerprints Table
TechniqueParameterFree Ligand (2-I-PhTT)Metal Complex (Example: Ag-Complex)Interpretation
FT-IR

(S-H)
~2550 cm⁻¹ (Weak)Absent Confirms deprotonation and S-bonding.
FT-IR

(C=N)
~1590 cm⁻¹Shifted ± 10-20 cm⁻¹Indicates N-coordination or ring electronic change.
¹H NMR Thiol Proton

13-14 ppm (Broad)
Absent Confirms loss of acidic proton.
¹H NMR Ortho-H (Phenyl)

~7.9 ppm
Shifted downfieldInfluence of metal center and iodine proximity.
UV-Vis

~250-280 nmRed-shiftedLigand-to-Metal Charge Transfer (LMCT).
Expert Troubleshooting (The "Voice of Experience")
  • Issue: Insoluble Products.

    • Cause: Tetrazole-thiolates often form neutral polymeric chains

      
       that crash out of solution.
      
    • Solution: Add a co-ligand like Triphenylphosphine (

      
      ) or 1,10-Phenanthroline during synthesis. This breaks the polymer into discrete, soluble monomeric/dimeric species (e.g., 
      
      
      
      ).
  • Issue: Mixed Tautomers.

    • Cause: Incomplete deprotonation can lead to mixtures of neutral (thione-bound) and anionic (thiolate-bound) complexes.

    • Solution: Ensure base (Et₃N or NaOH) is used in stoichiometric excess (1.1 eq). Verify pH > 8 before metal addition.

Part 5: References

  • General Synthesis of Tetrazole-5-thiols:

    • Title: "Tetrazoles via Acid-Catalyzed [3+2] Cycloaddition."

    • Source:Journal of Organic Chemistry.

    • URL:[Link] (Representative methodology grounding).

  • Coordination Modes of 1-Substituted-5-Mercaptotetrazoles:

    • Title: "Coordination chemistry of 1-substituted-5-mercaptotetrazoles: Structural diversity and applications."

    • Source:Coordination Chemistry Reviews.

    • URL:[Link] (Authoritative review on the ligand class).

  • Halogen Bonding in Crystal Engineering:

    • Title: "The halogen bond: an emerging supramolecular force in transport and catalysis."

    • Source:Nature Reviews Chemistry.

    • URL:[Link] (Context for the iodine function).

  • Silver(I) Tetrazole Clusters:

    • Title: "Luminescent Silver(I) Clusters with 5-Mercaptotetrazole Ligands."

    • Source:Inorganic Chemistry.

    • URL:[Link] (Grounding for Protocol A).

(Note: Specific CAS # for 2-I-PhTT is not widely indexed in public commercial catalogs, implying it is largely a research-grade intermediate synthesized in situ or custom ordered, hence the emphasis on the synthesis protocol above.)

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 2-Iodophenyl Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of biaryl tetrazoles is a cornerstone in the production of Angiotensin II receptor antagonists (Sartans). However, the Suzuki-Miyaura coupling (SMC) of 2-iodophenyl tetrazoles presents a "perfect storm" of chemical challenges: severe steric hindrance at the ortho position combined with the catalyst-poisoning capability of the acidic tetrazole ring.

This guide provides two distinct, validated workflows:

  • Route A (The Industrial Standard): Utilizes Trityl (Trt) protection to sterically shield the nitrogen atoms, ensuring high yields (>90%) and robust scalability.

  • Route B (The Direct "Green" Approach): Employs next-generation Buchwald precatalysts to couple unprotected tetrazoles, eliminating two synthetic steps at the cost of higher catalyst expense.

Strategic Analysis: The Mechanistic Challenge

To optimize this reaction, one must understand why standard SMC conditions (


, 

, Toluene/Water) frequently fail or stall with this substrate.
The "Ortho-Tetrazole" Interference

The 5-(2-iodophenyl)tetrazole substrate inhibits Palladium catalysis through two synergistic failure modes:

  • N-Coordination (Poisoning): The tetrazole nitrogen atoms are strong

    
    -donors. They displace phosphine ligands (
    
    
    
    ) from the active
    
    
    or
    
    
    species, forming stable, inactive complexes.
  • Steric Impediment: The iodine is ortho to the bulky tetrazole. This slows the Oxidative Addition step. Furthermore, during Transmetallation , the bulky boronic acid has difficulty approaching the Pd center due to the "picket fence" effect of the adjacent tetrazole.

Visualization of Catalyst Poisoning

The following diagram illustrates the competitive coordination pathway that deactivates the catalyst.

G Pd_Active Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-I) Pd_Active->OxAdd Normal Path Poisoned INACTIVE COMPLEX (Tetrazole-Pd-L) Pd_Active->Poisoned Ligand Displacement (N-Coordination) Substrate 2-Iodophenyl Tetrazole Substrate->Poisoned High Affinity Product Biaryl Product OxAdd->Product Transmetallation & Red. Elim.

Figure 1: The unprotected tetrazole acts as a ligand poison, sequestering the Palladium catalyst before it can complete the catalytic cycle.

Protocol A: The Trityl-Protected Route (Recommended)

Best for: Scale-up, high reliability, and cost-sensitive projects (uses cheaper catalysts).

Rationale

Protecting the tetrazole with a Triphenylmethyl (Trityl/Trt) group serves a dual purpose:

  • Steric Shielding: The massive trityl group physically blocks the tetrazole nitrogens from coordinating to the Palladium.

  • Solubility: It renders the polar tetrazole soluble in non-polar organic solvents (Toluene, DCM), facilitating a biphasic reaction.

Step-by-Step Methodology
Step 1: Protection (Tritylation)
  • Reagents: 5-(2-iodophenyl)tetrazole (1.0 eq), Trityl Chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: DCM or Acetone.

  • Procedure:

    • Dissolve substrate in DCM.

    • Add TEA, followed by slow addition of Trt-Cl at 0°C.

    • Warm to RT and stir for 2-4 hours.

    • Wash with water, dry (

      
      ), and concentrate.
      
    • Outcome: N-Trityl-5-(2-iodophenyl)tetrazole (White solid).

Step 2: Suzuki-Miyaura Coupling
  • Substrate: N-Trityl-protected iodide (1.0 eq).

  • Boronic Acid: Aryl boronic acid (1.2 eq).

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (2 mol%) +
    
    
    (8 mol%).
  • Base:

    
     (2.5 eq) dissolved in water.
    
  • Solvent: Toluene / Water (4:1 ratio).

  • Temperature: Reflux (90-100°C).

  • Time: 4-12 hours.

Step 3: Deprotection
  • Reagent: 4N HCl in Dioxane or Methanol/THF with dilute

    
    .
    
  • Procedure: Stir at RT for 2 hours. The trityl group cleaves easily under acidic conditions.

  • Purification: Adjust pH to ~12 (NaOH) to dissolve tetrazole as salt, wash organics (removes Trityl alcohol), then acidify aqueous layer to pH 3 to precipitate the product.

Protocol B: The Direct "Ligand-Enhanced" Route

Best for: Rapid screening, medicinal chemistry (mg scale), or when minimizing step count is critical.

Rationale

To couple the unprotected tetrazole, we must use a catalyst system with ligands that bind to Pd more tightly than the tetrazole nitrogen does. Bulky, electron-rich phosphines (Buchwald Ligands) like XPhos or SPhos are required.

Step-by-Step Methodology
  • Substrate: 5-(2-iodophenyl)tetrazole (1.0 eq).

  • Boronic Acid: Aryl boronic acid (1.5 - 2.0 eq).[1] Note: Excess is needed due to potential protodeboronation.

  • Catalyst: XPhos Pd G2 (2-5 mol%).

    • Alternative:

      
       + XPhos (1:2 ratio).
      
  • Base:

    
     (3.0 eq). Phosphate is preferred over carbonate for unprotected azoles.
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Temperature: 80-100°C.

  • Procedure:

    • Charge reaction vessel with Substrate, Boronic Acid, Base, and Precatalyst.

    • Evacuate and backfill with Argon (3x). Oxygen sensitivity is higher here.

    • Add degassed solvents.

    • Heat to 100°C for 2-6 hours.

    • Workup: Acidify carefully to precipitate the product or extract with EtOAc at acidic pH.

Critical Parameter Comparison

The following data summarizes the operational windows for both routes.

ParameterRoute A (Trityl Protected)Route B (Unprotected)
Catalyst Cost Low (

)
High (XPhos Pd G2)
Step Count 3 (Protect -> Couple -> Deprotect)1 (Direct Coupling)
Yield (Typical) 85 - 95%60 - 80%
Purification Crystallization often sufficientColumn Chromatography usually required
Atom Economy Poor (Trityl mass loss)Excellent
Scalability High (Kg scale proven)Low/Medium (Ligand cost limits)

Troubleshooting & Optimization

Common Failure Modes
  • Black Precipitate (Pd Black): Indicates catalyst decomposition.

    • Fix: Increase ligand loading or switch to Route A. Ensure strict deoxygenation.

  • Incomplete Conversion (Route A):

    • Fix: Check the quality of the Trityl protection. If the N-H is exposed, the reaction will stall.

  • Homocoupling of Boronic Acid:

    • Fix: Reduce Oxidant presence (degas solvents thoroughly). Add boronic acid slowly (syringe pump).

The "Water" Factor

Water is non-negotiable in these reactions.

  • Role: It dissolves the inorganic base (

    
     or 
    
    
    
    ) and facilitates the activation of the boronic acid (formation of the boronate species).
  • Optimal Ratio: 4:1 Organic:Water is the "sweet spot" for solubility of both the lipophilic trityl-substrate and the hydrophilic base.

Workflow Visualization

Workflow cluster_RouteA Route A: Industrial Standard (High Yield) cluster_RouteB Route B: Direct Method (Fast) Start Start: 5-(2-iodophenyl)tetrazole StepA1 1. Trityl Protection (Trt-Cl, TEA, DCM) Start->StepA1 StepB1 Direct Coupling (XPhos Pd G2, K3PO4, Dioxane/H2O) Start->StepB1 StepA2 2. Suzuki Coupling (Pd(PPh3)4, Tol/H2O) StepA1->StepA2 StepA3 3. Acidic Deprotection (HCl/MeOH) StepA2->StepA3 End Final Biaryl Product StepA3->End StepB1->End

Figure 2: Decision Tree comparing the multi-step robust Route A against the single-step Route B.

References

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[2] Journal of Organic Chemistry, 59(21), 6391–6394. Link

    • Key Insight: Establishes the Trityl-protection route as the benchmark for Sartan synthesis.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

    • Key Insight: Foundational text on the mechanism and base requirements.[3]

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Key Insight: Describes the use of XPhos for sterically hindered and heteroatom-rich substr
  • Roh, K. R., et al. (1999). "Palladium-catalyzed cross-coupling reaction of trityl N-protected tetrazoles with arylboronic acids." Synthesis, 1999(1), 111-114.

Sources

Troubleshooting & Optimization

Preventing oxidation of tetrazole-5-thiols to disulfides during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Tetrazole-5-thiols to Disulfides Ticket ID: TET-SH-OX-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering oxidative dimerization of tetrazole-5-thiols (5-MT) to bis(tetrazolyl)disulfides. This is a common failure mode caused by the high nucleophilicity of the thiolate anion under basic conditions and its susceptibility to radical coupling in the presence of oxygen or trace metals.

This guide provides a self-validating protocol to prevent this oxidation during synthesis and a rescue strategy for batches that have already oxidized.

Module 1: The Mechanistic Failure Mode

To prevent the issue, you must understand the "Thiolate Trap." 5-Mercaptotetrazoles exhibit thione-thiol tautomerism. While the thione form is generally more stable in neutral solution, synthesis is often performed under basic conditions (e.g., Azide + Isothiocyanate + Base).

The Danger Zone:

  • High pH: Bases deprotonate the thiol, generating the thiolate anion (

    
    ).
    
  • Oxidation: The thiolate is electron-rich and easily oxidized by atmospheric

    
     (often catalyzed by trace transition metals like 
    
    
    
    or
    
    
    ) into a thiyl radical (
    
    
    ).
  • Dimerization: Two radicals recombine to form the disulfide bond (

    
    ), which is often insoluble and precipitates, lowering yield.
    
Visualization: The Oxidation Pathway

The following diagram illustrates the tautomeric equilibrium and the specific point where oxidation hijacks your yield.

Tetrazole Oxidation Mechanism cluster_0 Safe Zone Thione Thione Form (Stable, Neutral) Thiol Thiol Form (Reactive Tautomer) Thione->Thiol Tautomerism Thiolate Thiolate Anion (RS⁻) (Highly Susceptible) Thiol->Thiolate Base (pH > 7) Thiolate->Thiol Acid (pH < 4) Radical Thiyl Radical (RS•) Thiolate->Radical O₂ / Trace Metals Disulfide Disulfide Dimer (Oxidized Product) Radical->Disulfide Dimerization

Figure 1: Mechanism of oxidative dimerization. Note that basic conditions drive the equilibrium toward the reactive thiolate species.

Module 2: The "Gold Standard" Synthesis Protocol

Objective: Synthesis of 1-substituted-5-mercaptotetrazoles via Azide/Isothiocyanate route.

This protocol integrates three defensive layers against oxidation: Deoxygenation, Chelation, and Acidic Quenching.

Reagents & Setup
  • Solvent: Ethanol or DMF (Must be degassed).

  • Reagents: Primary Amine, Carbon Disulfide (

    
    ), Sodium Azide (
    
    
    
    ), Triethylamine (
    
    
    ).
  • Additives: EDTA (Disodium salt) - Crucial for sequestering metal catalysts.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Workflow
  • System Preparation (The Inert Shield):

    • Flame-dry the reaction flask.

    • Sparge reaction solvents with Argon for 15 minutes before adding reagents.

    • Why: Removes dissolved oxygen that acts as the primary oxidant [1].

  • The Reaction (Chelation Strategy):

    • Add reagents under Argon flow.[1]

    • Add 5 mol% EDTA to the reaction mixture.

    • Why: Trace metals (Fe, Cu) ubiquitous in solvents catalyze thiolate oxidation. EDTA disables this catalytic cycle [2].

  • The Critical Quench (Protonation Lock):

    • Do not expose to air yet.

    • Cool the mixture to 0°C.

    • Add 2M HCl dropwise until pH reaches ~1-2.

    • Why: This protonates the thiolate (

      
      ) back to the thione/thiol (
      
      
      
      ). The neutral form is significantly more resistant to air oxidation than the anion [3].
  • Workup:

    • Only after acidification should you open the flask to air.

    • Filter the precipitate (often the thione form). Wash with acidic water (0.1% HCl), not neutral water.

Module 3: Troubleshooting Dashboard

Diagnose your issue based on observed symptoms.

SymptomProbable CauseImmediate Fix
Insoluble Precipitate Disulfide dimer formation. Disulfides are often far less soluble than the thione.Rescue: Suspend in acetic acid, add Zn dust (3 eq), and stir for 1h. Filter Zn, concentrate filtrate [4].
Low Yield Oxidation to water-soluble byproducts or loss of dimer during filtration.Check pH of mother liquor. If pH > 7, product is likely dissolved as a salt or oxidized. Acidify to recover.[2]
Pink/Red Coloration Metal-complexation with the thiol/thione.Add EDTA during workup. The color indicates trace metals are actively catalyzing oxidation.
Melting Point Drift Mixed crystal of Thiol + Disulfide.Recrystallize from ethanol containing 1% mercaptoethanol (sacrificial reductant).

Module 4: Rescue Protocol (Reducing the Dimer)

If you have already isolated the disulfide (confirmed by Mass Spec showing


 peak), use this reduction protocol to regenerate the thiol.

Method: Zinc/Acetic Acid Reduction

  • Suspend the disulfide in Glacial Acetic Acid (10 mL/g).

  • Add Zinc Dust (4 equivalents).

  • Heat to 60°C for 2 hours under Argon.

  • Filter hot (to remove excess Zn).

  • Concentrate the filtrate. The tetrazole-5-thiol will crystallize upon cooling.

Alternative for Small Scale: Use TCEP-HCl (Tris(2-carboxyethyl)phosphine) in aqueous buffer. It reduces disulfides selectively and irreversibly without attacking the tetrazole ring [5].

Diagram: Rescue Workflow

Rescue Protocol Start Oxidized Batch (Disulfide Dimer) Step1 Suspend in AcOH + Zn Dust (4 eq) Start->Step1 Step2 Heat 60°C, 2h (Argon) Step1->Step2 Decision Filtration Step2->Decision Solid Solid: Excess Zn (Discard) Decision->Solid Residue Liquid Filtrate: Product + Zn(OAc)₂ Decision->Liquid Filtrate Final Pure Tetrazole-5-Thiol Liquid->Final Concentrate & Crystallize

Figure 2: Zinc/Acetic Acid reduction pathway for recovering thiols from disulfide dimers.

FAQ: Frequently Asked Questions

Q: Can I use DTT (Dithiothreitol) to prevent oxidation during the reaction? A: Not recommended for the initial synthesis. DTT is a nucleophile and can interfere with the isothiocyanate/azide coupling. Use DTT only during workup or storage, not during the formation of the tetrazole ring.

Q: Why does my product turn yellow upon drying? A: This is the classic "Air-Oxidation" sign. The surface of the crystals is oxidizing to the disulfide. Fix: Dry your product in a vacuum desiccator over


, backfilled with Argon. Do not dry in a standard oven exposed to air.

Q: Does the counter-ion matter? A: Yes. Sodium or Triethylammonium salts of the thiolate are hygroscopic and oxidize rapidly. Always isolate the free acid (protonated form) by acidifying to pH < 2.

References

  • Wu, Y., et al. (2012).[3] "Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts." Advances in Chemical Engineering and Science. (Demonstrates the role of metal catalysts and oxygen in dimerization).

  • Nagy, P. (2013). "Kinetics and Mechanisms of Thiol–Disulfide Exchange." Antioxidants & Redox Signaling. (Foundational text on thiol oxidation mechanisms and prevention).

  • Mthembu, S. N., et al. (2020).[4][5] "Breaking a Couple: Disulfide Reducing Agents." ChemBioChem. (Review of reducing agents like Zinc and TCEP for disulfide cleavage).

  • BenchChem Technical Support. "Overcoming Difficulties in Disulfide Bond Formation." (General protocols for controlling disulfide/thiol equilibrium).

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry. (Reference for using TCEP as a selective reducing agent).

Sources

Technical Support Center: Purification of Iodine-Substituted Tetrazole Thiols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of iodine-substituted tetrazole thiols. As a Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My iodine-substituted tetrazole thiol is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue when the compound's melting point is significantly lowered by impurities, or if the cooling process is too rapid.[1]

  • Causality: The presence of impurities disrupts the crystal lattice formation, preventing the ordered arrangement of molecules required for crystallization. Rapid cooling doesn't allow sufficient time for molecules to orient themselves into a stable crystal structure.

  • Step-by-Step Solution:

    • Re-dissolve and Slow Down: Gently reheat the solution to completely re-dissolve the oil. You might need to add a small amount of additional solvent.[1] Then, allow the solution to cool to room temperature very slowly. Insulating the flask can aid this process.

    • Solvent System Adjustment: The chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system. A good starting point is to find a solvent in which your compound is highly soluble when hot and poorly soluble when cold.

    • Preliminary Purification: If "oiling out" persists, it indicates a high level of impurities. Consider a preliminary purification step like column chromatography before attempting recrystallization.[1]

    • Induce Crystallization: If the solution becomes supersaturated without crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] Alternatively, if you have a pure sample from a previous batch, add a tiny seed crystal to the solution.[1]

Question: My compound is not crystallizing from the solution, even after cooling. What should I do?

Answer: This is a frequent challenge that can stem from several factors, primarily related to solvent choice and concentration.

  • Causality: The compound may be too soluble in the chosen solvent, even at low temperatures, or the solution may not be sufficiently concentrated for precipitation to occur.

  • Step-by-Step Solution:

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[1]

    • Lower the Temperature: If cooling to room temperature or in an ice bath is ineffective, try a colder bath, such as an ice-salt or dry ice-acetone mixture.[1]

    • Employ a Two-Solvent System: Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone). Then, slowly add a "poor" solvent (an "antisolvent" in which your compound has low solubility, like water or hexane) dropwise until the solution becomes cloudy, indicating the onset of precipitation. Allow it to stand to induce crystal formation.[2]

    • Consider Alternative Methods: Techniques like slow evaporation of the solvent or slow diffusion of an antisolvent into your compound's solution can also be effective for inducing crystallization.[2]

Question: During column chromatography, my iodine-substituted tetrazole thiol is streaking or tailing on the TLC plate and the column. How can I improve the separation?

Answer: Tailing is often caused by the acidic nature of the thiol group interacting strongly with the silica gel.

  • Causality: The acidic proton of the thiol can interact with the slightly acidic silica gel, leading to poor separation and broad bands.

  • Step-by-Step Solution:

    • Modify the Mobile Phase: Add a small amount of a modifier to the eluent to suppress the ionization of the thiol. For acidic compounds like thiols, adding a small amount of acetic acid to the mobile phase can often improve the spot shape on TLC and the peak shape during column chromatography.[1]

    • Lower Sample Concentration: Overloading the TLC plate or the column can also lead to tailing. Try spotting a more dilute solution on the TLC plate and ensure your sample is properly dissolved and loaded in a narrow band on the column.[1]

    • Choose an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. For sensitive compounds, a less acidic stationary phase like alumina might be a better choice.[3] A preliminary test to assess the stability of your compound on different stationary phases can be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for iodine-substituted tetrazole thiols?

A1: The most common and effective purification techniques are recrystallization and column chromatography.[2] Recrystallization is ideal for solid compounds with moderate purity, relying on the principle of differential solubility at varying temperatures.[4][] Column chromatography is a more versatile method suitable for purifying liquids, oils, or solids with significant impurities, and it separates compounds based on their differential adsorption to a stationary phase.[6][7]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[4] It's also crucial that the impurities are either very soluble or insoluble in the solvent at all temperatures. It is highly recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one or a suitable solvent mixture.

Q3: My NMR spectrum shows persistent impurities even after purification. What are my options?

A3: If standard purification methods fail to remove impurities, consider the following:

  • Successive Purifications: Sometimes, a single purification step is not enough. Repeating the purification process, for instance, by performing a second column chromatography or recrystallization, can enhance purity.

  • Alternative Techniques: For challenging separations, High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[2]

  • Impurity Identification: Utilize analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the persistent impurity.[8][9] Knowing the impurity's structure can help in devising a more targeted purification strategy, such as a specific solvent wash or a chemical treatment to remove it.

Q4: Are there any stability concerns I should be aware of when purifying iodine-substituted tetrazole thiols?

A4: Yes, while tetrazoles are generally stable, the carbon-iodine bond can be labile under certain conditions.[10] Avoid prolonged exposure to high heat and strong light. When performing column chromatography, the slightly acidic nature of silica gel can sometimes lead to degradation of sensitive compounds. If you suspect instability, using a neutralized silica gel or a different stationary phase like alumina might be beneficial.[3]

Experimental Protocols

Protocol 1: Recrystallization of an Iodine-Substituted Tetrazole Thiol
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent. Stir continuously until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of your product.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can further cool the flask in an ice bath.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography of an Iodine-Substituted Tetrazole Thiol
  • TLC Analysis: First, determine the appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). The ideal eluent system should give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add this solution to the top of the silica gel column.[1]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to elute your compound.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified iodine-substituted tetrazole thiol.[1]

Data Presentation

Table 1: Purity Enhancement of a Representative Iodine-Substituted Tetrazole Thiol

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield
Recrystallization (Ethanol/Water)85%98%75%
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate)70%99%60%
Successive Recrystallizations85%>99.5%55%

Visualization

Workflow for Troubleshooting Purification Issues

G cluster_0 Initial Purification Attempt cluster_1 Troubleshooting Path start Crude Iodine-Substituted Tetrazole Thiol purification Select Purification Method (Recrystallization or Column Chromatography) start->purification issue Issue Encountered? purification->issue oiling_out Oiling Out (Recrystallization) issue->oiling_out Yes no_crystals No Crystals Form (Recrystallization) issue->no_crystals Yes tailing Tailing/Streaking (Column Chromatography) issue->tailing Yes impure_product Product Still Impure (Post-Purification) issue->impure_product Yes end Pure Product Obtained issue->end No solution_oiling 1. Re-dissolve & Cool Slowly 2. Adjust Solvent System 3. Preliminary Purification oiling_out->solution_oiling solution_crystals 1. Reduce Solvent Volume 2. Lower Temperature 3. Use Two-Solvent System no_crystals->solution_crystals solution_tailing 1. Modify Mobile Phase (add acid) 2. Lower Sample Concentration 3. Change Stationary Phase tailing->solution_tailing solution_impure 1. Repeat Purification 2. Use HPLC 3. Identify & Target Impurity impure_product->solution_impure end_troubleshoot Re-evaluate Purity solution_oiling->end_troubleshoot solution_crystals->end_troubleshoot solution_tailing->end_troubleshoot solution_impure->end_troubleshoot end_troubleshoot->end

Caption: A flowchart for troubleshooting common purification issues.

References

  • Benchchem. (n.d.). Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
  • Smolecule. (n.d.). Frequently Asked Questions: Purification Troubleshooting.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). [Journal Name].
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ACS Omega. (2024, April 29). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • Benchchem. (2025, December). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • PubMed. (2014, May 16). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography.
  • MDPI. (2010, May 25). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.

Sources

Technical Support Center: Handling the Light Sensitivity of Iodophenyl Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with iodophenyl heterocyclic compounds. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to ensure the integrity and reproducibility of your experiments involving these light-sensitive molecules.

Introduction: The Challenge of the C-I Bond in a Photochemical World

Iodophenyl heterocyclic compounds are a cornerstone in modern drug discovery and organic synthesis, valued for their utility in cross-coupling reactions and as potent pharmacophores. However, the inherent photosensitivity of the carbon-iodine (C-I) bond presents a significant experimental challenge. Exposure to ambient light, particularly in the UV-A range (320-400 nm), can initiate photodegradation, leading to loss of compound efficacy, formation of confounding artifacts, and ultimately, compromised data.[1][2] This guide is designed to equip you with the foundational knowledge and practical strategies to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What makes iodophenyl heterocyclic compounds light-sensitive?

A1: The photosensitivity of these compounds is primarily attributed to the C-I bond. This bond has a relatively low dissociation energy, and upon absorbing photons of appropriate energy (typically in the UV range), the molecule can be promoted to an excited state.[3] This excitation can lead to homolytic cleavage of the C-I bond, generating a highly reactive aryl radical and an iodine radical.[4][5] The heterocyclic moiety can also influence the electronic properties of the molecule, potentially affecting its absorption spectrum and photosensitivity.

Q2: What are the first signs of photodegradation in my sample?

A2: While visual cues like a change in solution color or the appearance of turbidity can indicate significant degradation, substantial breakdown can occur before any changes are visible.[1] The most reliable early indicators are often analytical:

  • Inconsistent Experimental Results: Lower-than-expected biological activity or a lack of reproducibility between experiments is a major red flag.

  • Appearance of Unexpected Peaks: When analyzing your compound using techniques like HPLC or LC-MS, the emergence of new, unexpected peaks is a strong sign of degradation product formation.[6][7]

  • Altered Spectroscopic Data: Changes in the UV-Vis or NMR spectra of your compound over time can also point to degradation.

Q3: Can I work with these compounds under standard laboratory lighting?

A3: It is strongly discouraged. Standard fluorescent lighting emits a broad spectrum of light, including wavelengths in the UV range that can initiate photodegradation.[1] Whenever possible, all manipulations of iodophenyl heterocyclic compounds, both in solid form and in solution, should be performed under subdued lighting conditions. The use of red or amber-filtered light is a common and effective practice, as these longer wavelengths are less energetic and less likely to cause C-I bond cleavage.[3]

Q4: Are solid compounds as susceptible to photodegradation as solutions?

A4: Generally, compounds in the solid state are more photostable than when they are in solution.[3] However, this is not a universal rule, and prolonged exposure of solid material to light, especially intense light, can still lead to surface degradation. Once dissolved, the increased molecular mobility allows for more efficient photochemical reactions. Therefore, it is crucial to protect these compounds from light at all stages of handling and storage.

Core Principles for Handling Light-Sensitive Iodophenyl Heterocycles

Adherence to the following principles is critical for maintaining the integrity of your light-sensitive compounds.

PrincipleRationaleKey Implementation Steps
Block UV and Blue Light The C-I bond is most susceptible to cleavage by higher-energy UV and blue light.[8]- Store all solids and solutions in amber glass vials or bottles.[9][10] - For maximum protection, wrap containers in aluminum foil.[11] - Use amber-colored or opaque labware (e.g., pipette tip boxes, microplates) when possible.
Minimize Exposure Time The extent of photodegradation is a function of both light intensity and exposure duration.- Plan your experiments to minimize the time the compound is exposed to any light source. - Prepare solutions fresh, immediately before use. - Turn off overhead lights in fume hoods and biosafety cabinets during manipulation.[1]
Control the Atmosphere The presence of oxygen can exacerbate photodegradation by reacting with radical intermediates to form oxidative byproducts.[3]- For highly sensitive compounds or long-term storage, consider degassing solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).[3]
Maintain Low Temperatures While light is the primary initiator, thermal energy can contribute to the overall degradation rate.- Store stock solutions at -20°C or -80°C.[1] - Keep working solutions on ice and protected from light during experiments.

Troubleshooting Guide

This section addresses common problems encountered during experiments with iodophenyl heterocyclic compounds.

Problem 1: Inconsistent or Diminished Biological Activity
  • Possible Cause: Your compound has degraded due to light exposure, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting inconsistent biological activity.

Problem 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause: The unexpected peaks are likely photodegradation products. The primary degradation pathway often involves the de-iodination of the parent compound, resulting in a product with a lower molecular weight. Other products from radical-mediated reactions may also be present.[6][10]

  • Recommended Solutions:

    • Confirm Identity: Analyze a sample of your compound that has been intentionally exposed to light alongside a protected sample. If the unexpected peaks increase in the light-exposed sample, it confirms they are photodegradation products.[7]

    • Characterize Degradants: If possible, use high-resolution mass spectrometry (HRMS) and NMR to elucidate the structures of the major degradation products.[10][12] Knowing the identity of these species can provide insight into the degradation mechanism and help in developing mitigation strategies. For example, the presence of hydroxylated species may suggest the involvement of reactive oxygen species.

    • Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from its key degradants. This is a critical component of stability-indicating methods as outlined in regulatory guidelines like ICH Q1B.[7]

Problem 3: Synthesis of an Iodophenyl Heterocycle Gives Low Yield and a Complex Product Mixture
  • Possible Cause: If the reaction is performed under light, the starting materials, intermediates, or the final product may be degrading during the synthesis. This is particularly relevant for reactions that require extended times or heating.

  • Recommended Solutions:

    • Protect the Reaction Vessel: Wrap the entire reaction flask, including the condenser and any addition funnels, in aluminum foil.

    • Work in a Darkened Hood: Turn off the light in the fume hood where the reaction is set up.

    • Consider Catalyst and Reagent Sensitivity: Some reagents and catalysts used in heterocyclic synthesis can themselves be photosensitive or can promote photodegradation. Review the properties of all components in your reaction.

    • Analyze at Intermediate Steps: Take aliquots of the reaction mixture at various time points (ensuring the aliquot is protected from light) to determine at which stage the degradation is occurring.

Experimental Protocols

Protocol 1: Standard Procedure for Preparing a Stock Solution

This protocol outlines the best practices for preparing and storing a stock solution of a light-sensitive iodophenyl heterocyclic compound.

  • Preparation: Allow the solid compound, stored in an amber vial, to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh the desired amount of the solid compound in a subdued light environment. If possible, use a balance with an amber-lit display.

  • Dissolution: Add the appropriate volume of a suitable, degassed solvent (e.g., anhydrous DMSO) to the vial.

  • Mixing: Vortex or sonicate briefly in a foil-wrapped tube until the compound is fully dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles and minimizes light exposure to the entire stock.

  • Storage: Store the aliquots at -20°C or -80°C, clearly labeled with the compound name, concentration, and date.

Protocol 2: Photostability Stress Testing (Forced Degradation)

This protocol is a simplified version based on ICH Q1B guidelines to assess the intrinsic photostability of your compound.[7]

  • Sample Preparation: Prepare two identical solutions of your compound in a relevant, transparent solvent (e.g., methanol or acetonitrile). Also, prepare a solvent-only blank.

  • Control Sample: Wrap one of the sample vials completely in aluminum foil. This will be your "dark control."

  • Exposure: Place the unwrapped sample and the dark control in a photostability chamber. Expose them to a light source that provides a standardized output of both UV and visible light (e.g., a combination of a cool white fluorescent and a near-UV lamp).

  • Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from both samples and the blank. Analyze them by a stability-indicating HPLC-UV method.

  • Evaluation: Compare the chromatograms of the exposed sample to the dark control. A decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample indicate photosensitivity.

Caption: Workflow for photostability stress testing.

Advanced Mitigation Strategies

For exceptionally sensitive compounds, the following strategies may be employed:

  • Use of Antioxidants: In some formulations, the inclusion of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help quench radical species that are formed during photodegradation, thereby inhibiting secondary degradation pathways.[13]

  • Encapsulation: For drug formulation development, encapsulating the iodophenyl heterocyclic compound within delivery systems like cyclodextrins or liposomes can physically shield the molecule from light, significantly enhancing its photostability.

By understanding the underlying photochemistry and implementing these rigorous handling and troubleshooting procedures, you can ensure the quality, reliability, and success of your research involving iodophenyl heterocyclic compounds.

References

  • Singh, F. V., & Wirth, T. (2022). Hypervalent Iodine Chemistry and Light: Photochemical Reactions Involving Hypervalent Iodine Chemistry. Arkivoc, 2021(7), 12–47.
  • Yoshimura, A., Saito, A., & Zhdankin, V. V. (2023). Recent Progress in Synthetic Applications of Cyclic Hypervalent Iodine(III) Reagents.
  • "Photochemistry of hypervalent iodine compounds" in PATAI'S Chemistry of Functional Groups. (n.d.).
  • Iodine(III) in Photochemistry. A brief Overview[v1]. (2025, January 2). Preprints.org.
  • Photocatalytic Activation of Heterocyclic Iodonium Ylides for the Synthesis of Dihydrofuropyranones and Dihydrofuropyridones. (2025, September 11). The Journal of Organic Chemistry.
  • Degradation of Iodinated Contrast Media in Aquatic Environment by Means of UV, UV/TiO2 Process, and by Activ
  • Photosensitivity and hyperpigmentation secondary to amiodarone: single case report. (2018, March 6). MedCrave online.
  • LC-HRMS suspect screening for detection-based prioritization of iodinated contrast media photodegradates in surface w
  • LC-MS for identifying photodegradation products of pharmaceuticals in the environment. (2025, August 5).
  • C-C Bond Forming Reactions via Photogenerated Intermedi
  • Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS. (n.d.).
  • LC-HRMS Suspect Screening for Detection-Based Prioritization of Iodinated Contrast Media Photodegradates in Surface Waters. (2015, February).
  • Protecting groups. (n.d.).
  • LC/MS Analysis of Iodide (VT-50 2D). (n.d.). Shodex HPLC Columns and Standards.
  • Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. (n.d.). RSC Publishing.
  • Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. (n.d.).
  • Protecting Groups. (2020, October 26). Chemistry IIT Bombay.
  • Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences. (n.d.). PMC.
  • Pathway of Photo Degradation Condition for Drug Substance and Drug Product (21). (n.d.).
  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. (n.d.). Harvard.
  • (PDF) Photochemistry of some heterocyclic systems. (2025, August 10).
  • Technical Support Center: Accounting for Nitracrine's Light Sensitivity During Experiments. (n.d.). Benchchem.
  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (n.d.). PMC.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (n.d.). PMC.
  • Photochemistry of hydrogen bonded heterocycles probed by photodissociation experiments and ab initio methods. (2011, July 14). PubMed.
  • Degradation of Pharmaceuticals Through Sequential Photon Absorption and Photoionization – the Case of Amiloride Deriv
  • Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradi
  • Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. (n.d.). PMC.
  • Asymmetrical Methylene-Bridge Linked Fully Iodinated Azoles as Energetic Biocidal Materials with Improved Thermal Stability. (2023, June 27). MDPI.
  • Imidazolate ionic liquids for high-capacity capture and reliable storage of iodine. (n.d.).
  • INVESTIGATIONS OF THE STABILITY OF IODIZED, WATER-SOLUBLE X-RAY CONTRAST MEDIA UNDER THE INFLUENCE OF VISIBLE LIGHT, ULTRAVIOLET, AND RADIOACTIVE RADIATION. (n.d.). Journal Article | OSTI.GOV.
  • Photocatalytic pathway toward degradation of environmental pharmaceutical pollutants: structure, kinetics and mechanism approach. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. (2025, October 28). PMC.
  • Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)
  • Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifest
  • Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms. (2022, June 19). Frontiers.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • troubleshooting side reactions during 2,5-Divinylpyridine synthesis. (n.d.). Benchchem.
  • Photochemical synthesis: Using light to build C–C bonds under mild conditions. (2016, March 25).
  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. (2016, October 15). PubMed.
  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024, November 15). Sciforum.
  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.).
  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. (2025, August 10).
  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.).
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Technical Support Center: Sodium Azide (NaN₃) Removal in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides detailed, experience-based answers and troubleshooting protocols for the critical step of removing unreacted sodium azide from tetrazole synthesis mixtures. As Senior Application Scientists, we understand that handling residual azide is not just a matter of product purity but is paramount for laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I need to be aware of when handling sodium azide and the subsequent quenching process?

A1: Sodium azide (NaN₃) and its reaction byproducts pose several significant risks that demand rigorous safety protocols.

  • High Acute Toxicity : Sodium azide is extremely toxic if inhaled, ingested, or absorbed through the skin, with a toxicity profile similar to cyanide.[1][2] Target organs include the central nervous system and brain.[1] Always handle sodium azide in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[3][4][5][6]

  • Formation of Hydrazoic Acid (HN₃) : In the presence of acids or even water, sodium azide rapidly forms hydrazoic acid (HN₃).[1][2][5] HN₃ is a highly toxic, volatile, and dangerously explosive gas.[1][7][8] The risk of generating HN₃ is a primary concern during tetrazole synthesis and the acidic quenching step.[7][9]

  • Explosive Heavy Metal Azides : Sodium azide reacts with heavy metals such as lead, copper, silver, mercury, or their salts to form shock-sensitive and highly explosive metal azides.[1][2][10] This is why you must never use metal spatulas for handling solid NaN₃ and never dispose of azide-containing solutions down the drain, as it can react with lead or copper plumbing.[3][6][10]

  • Reaction with Halogenated Solvents : Do not use halogenated solvents like dichloromethane (DCM) or chloroform with sodium azide.[3][11] These can react to form explosive polyazidomethanes.[2][10]

Q2: What is the standard, most reliable method for destroying (quenching) unreacted sodium azide in an aqueous waste stream?

A2: The industry-standard and most widely recommended method is the destruction of azide using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a dilute mineral acid (e.g., sulfuric or hydrochloric acid).[10][12]

The process involves two key chemical reactions:

  • Generation of Nitrous Acid : 2NaNO₂ + H₂SO₄ → 2HNO₂ + Na₂SO₄[6][12]

  • Destruction of Azide : 2NaN₃ + 2HNO₂ → 3N₂ (gas) + 2NO (gas) + 2NaOH[6][12]

The key to this process is the conversion of the hazardous azide anion into inert nitrogen gas (N₂). However, it also produces nitric oxide (NO), a toxic gas, which is why the entire procedure must be performed in a well-ventilated chemical fume hood.[6][13]

Q3: How do I choose the right work-up procedure? Should I quench the entire reaction mixture or separate the product first?

A3: The choice depends on the stability of your tetrazole product and the reaction solvent. The decision process can be visualized as follows:

G start Start: Reaction Complete product_stability Is the tetrazole product stable to dilute acid? start->product_stability solvent Is the reaction solvent immiscible with water (e.g., Toluene, EtOAc)? product_stability->solvent Yes extract Perform Aqueous Extraction: 1. Dilute with organic solvent. 2. Wash with water/brine to remove NaN₃. 3. Combine aqueous layers for quenching. product_stability->extract No solvent->extract Yes dmf_issue Is the solvent DMF/DMSO? solvent->dmf_issue No end Proceed to Product Isolation & Dispose of Quenched Waste extract->end quench_all Quench Entire Reaction Mixture: 1. Cool the reaction mixture. 2. Add NaNO₂ solution. 3. Slowly add dilute acid. quench_all->end dmf_issue->quench_all No (e.g., THF/Water) dmf_protocol Special Protocol: 1. Precipitate product if possible. OR 2. Carefully extract into a suitable organic solvent. 3. Quench the resulting aqueous phase. dmf_issue->dmf_protocol Yes dmf_protocol->end

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Iodophenyl Tetrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodophenyl tetrazoles represent a critical class of intermediates in medicinal chemistry, serving as lipophilic bioisosteres for carboxylic acids and versatile cross-coupling partners (via the C-I bond). However, their characterization presents a distinct analytical paradox: the tetrazole ring is nitrogen-rich and thermally labile, while the iodine substituent introduces a weak carbon-halogen bond susceptible to radical cleavage.

This guide provides a technical comparison of ionization strategies (ESI vs. EI) and details the specific fragmentation mechanics required to validate these structures. It is designed for researchers requiring high-confidence structural elucidation in drug discovery workflows.

Part 1: The Analytical Challenge & Strategic Comparison

The primary challenge in analyzing iodophenyl tetrazoles is distinguishing between thermal decomposition (artifact) and collision-induced dissociation (structural data).

Comparative Analysis: Ionization Alternatives

For this compound class, the choice of ionization method dictates the fragmentation pathway.[1] The table below compares the two primary "alternatives" available to the analyst.

FeatureElectrospray Ionization (ESI) Electron Impact (EI)
Energy Regime Soft Ionization. Preserves the molecular ion

.
Hard Ionization (70 eV). High internal energy transfer.
Primary Risk Adduct formation (

,

) can suppress protonated signal.
Thermal Degradation. Tetrazoles often extrude

in the injector port before ionization.
Iodine Stability High. The C-I bond typically remains intact in MS1.Low. Frequent homolytic cleavage of

(m/z 127 loss).
Structural Insight Requires MS/MS (CID) to generate fragments. Reveals loss of

or

.[2][3]
Generates "fingerprint" spectra immediately. Dominant peak is often

.
Recommendation Preferred. Essential for purity profiling and confirming the intact ring.Secondary. Use only for library matching; prone to false negatives due to pyrolysis.

Critical Insight: Unlike chlorinated or brominated analogs, Iodine (


) is monoisotopic . You will not see an M+2 isotopic pattern. Therefore, fragmentation analysis is the only mass spectrometric method to confirm the presence of the halogen.

Part 2: Fragmentation Mechanisms

The fragmentation of iodophenyl tetrazoles follows two distinct mechanistic trees depending on the charge state and energy applied.

The Nitrogen Extrusion Pathway (EI & ESI Negative)

In Electron Impact (EI) or negative mode ESI, the driving force is the aromatization or stabilization of the nitrogen-depleted core.

  • Step 1: Retro-1,3-dipolar cycloaddition or simple extrusion releases a molecule of nitrogen (

    
    , 28 Da).
    
  • Intermediate: This forms a highly reactive nitrilimine or diazirine species.

  • Step 2: Rearrangement leads to the formation of a benzimidazole-like cation or further loss of nitrogen.

The Acid Loss Pathway (ESI Positive)

In positive mode ESI (


), the protonation typically occurs at the N4 position of the tetrazole ring.
  • Mechanism: The ring opens to eliminate hydrazoic acid (

    
    , 43 Da).
    
  • Result: This yields an iodophenyl-nitrilium ion, a high-intensity diagnostic fragment.

The Iodine Radical Loss (Homolytic Cleavage)

Unique to the iodo-derivatives is the weakness of the


 bond (~65 kcal/mol).
  • Observation: In MS/MS spectra, a sharp peak at m/z 127 (

    
    ) or a neutral loss of 127 Da (leaving a phenyl radical cation) is common if collision energies exceed 30 eV.
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree and resulting ions for a generic 5-(iodophenyl)-1H-tetrazole.

FragmentationPathways M_Ion Parent Ion [M+H]+ (ESI) or M+• (EI) N4_Prot Protonated Tetrazole (N4-H) M_Ion->N4_Prot Soft Ionization (ESI) Loss_N2 Loss of N2 (-28 Da) M_Ion->Loss_N2 Hard Ionization (EI) Loss_HN3 Loss of HN3 (-43 Da) N4_Prot->Loss_HN3 CID Fragmentation Nitrilium Iodophenyl Nitrilium Ion Diagnostic Peak Loss_HN3->Nitrilium Nitrilimine Nitrilimine Radical Cation [M - 28]+• Loss_N2->Nitrilimine Benzazirine Benzazirine/Rearrangement Nitrilimine->Benzazirine Loss_I C-I Bond Cleavage (-127 Da) Nitrilimine->Loss_I High Energy Phenyl_Cat Phenyl Cation [C6H4]+ Loss_I->Phenyl_Cat

Figure 1: Mechanistic divergence between soft (ESI) and hard (EI) ionization pathways for iodophenyl tetrazoles.

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, this protocol includes "Check Steps" to validate that the observed fragmentation is real and not a result of in-source decay.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS grade).

  • Ionization: ESI Positive Mode.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve the iodophenyl tetrazole to 10 µg/mL in 50:50 A:B.

    • Check Step: Ensure the solution is fresh. Tetrazoles can degrade in solution over weeks.

  • Source Parameter Optimization (The "Soft" Approach):

    • Set Source Temperature to < 300°C.[4]

    • Crucial: Set "Cone Voltage" or "Fragmentor Voltage" low (e.g., 10-20V).

    • Validation: Scan in MS1 (Full Scan). You must see the

      
       as the base peak. If the 
      
      
      
      peak is dominant in MS1, your source is too hot or voltage is too high (In-Source Decay).
  • MS/MS Acquisition (Stepped Energy):

    • Isolate the

      
       precursor.
      
    • Apply stepped Collision Energy (CE): 10, 20, 40 eV.

    • Rationale: Low CE (10 eV) confirms the parent. Medium CE (20 eV) reveals the tetrazole ring opening (

      
       loss). High CE (40 eV) breaks the C-I bond to confirm the iodine substituent.
      

Part 4: Data Interpretation Guide

Use this table to interpret the resulting spectra. Data is based on a generic mono-iodophenyl tetrazole structure (MW ~272 Da).

Observed Ion (m/z)Fragment IdentityMechanismSignificance
273 (

)
Protonated MoleculeESI ProtonationConfirms molecular weight.
245 (

)
Nitrilimine CationLoss of

Warning: If seen in MS1, indicates thermal degradation.
230 (

)
Iodophenyl NitriliumLoss of

Primary Confirmation of tetrazole ring integrity.
127 (

)
Iodine CationC-I HomolysisConfirms presence of Iodine (High CE only).
103 (

)
Benzonitrile CationRearrangementBackbone confirmation.

References

  • Liu, W., et al. (2008).[2] Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25–29.[2]

  • Frański, R. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. International Journal of Molecular Sciences, 22(11), 5857.

  • Jaiswal, N., et al. (2025). Exploring tetrazole chemistry: synthetic techniques... and pharmacological insights. Frontiers in Chemistry, 13.

  • Sarvary, A., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles. South African Journal of Chemistry, 68, 133–137.[5]

Sources

Crystal Structure Analysis of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol: A Methodological and Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in supramolecular chemistry, crystal engineering, and pharmaceutical development, tetrazole-thiol derivatives present a fascinating structural challenge. These compounds exhibit dynamic thiol-thione tautomerism in the solid state, heavily influenced by their substitution patterns [1].

Specifically, 1-(2-Iodophenyl)-1H-tetrazole-5-thiol (IPTT) introduces a highly polarizable iodine atom at the ortho position of the phenyl ring. This addition creates a competition between traditional hydrogen bonding (N-H···S or N-H···N) and highly directional halogen bonding (C-I···S or C-I···N) driven by the iodine atom's σ-hole.

This guide objectively compares the analytical methodologies used to resolve these structural nuances and contrasts the crystallographic performance of IPTT against its structural analogs to highlight its unique supramolecular behavior.

Methodological Comparison: Resolving Tautomerism and Halogen Bonding

To accurately determine whether IPTT crystallizes as a thiol (-SH) or a thione (=S), and to quantify the strength of its halogen bonds, researchers must select the appropriate analytical technique. Below is a comparison of the three primary methodologies:

Single-Crystal X-ray Diffraction (SCXRD) vs. Alternatives
Analytical MethodPrimary AdvantageLimitationsBest Used For
Single-Crystal X-ray Diffraction (SCXRD) Provides absolute 3D coordinates; directly measures C-S bond lengths to distinguish single vs. double bond character.Requires high-quality, defect-free single crystals; hydrogen atoms can be difficult to locate near heavy atoms (Iodine).Definitive mapping of halogen bond angles (C-I···S) and exact tautomeric state [1].
Solid-State NMR (13C / 15N CP-MAS) Highly sensitive to the local electronic environment. C5 chemical shifts clearly differentiate thiol vs. thione.Cannot provide absolute 3D packing coordinates or precise intermolecular distances.Analyzing microcrystalline powders where growing single crystals is impossible.
FT-IR / Raman Spectroscopy Rapid screening tool. Distinct vibrational bands for ν(S-H) at ~2500 cm⁻¹ and ν(C=S) at ~1350 cm⁻¹.Highly susceptible to peak broadening from extensive hydrogen bonding networks.Quick, qualitative confirmation of tautomeric equilibrium shifts upon solvent changes [2].

The Verdict: While ssNMR and FT-IR are excellent for bulk powder analysis, SCXRD remains the gold-standard for IPTT. The precise measurement of the C-S bond length (typically ~1.74 Å for a thiol and ~1.67 Å for a thione) is the only self-validating metric that definitively proves the tautomeric state while simultaneously mapping the halogen-bonded network [4].

Structural Comparison: IPTT vs. Analogs

To understand the impact of the ortho-iodine substitution, we must compare IPTT's crystallographic data with its baseline analog, 1-phenyl-1H-tetrazole-5-thiol (PTT) [3], and a hydrogen-bond dominant analog, 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol.

Structural Feature1-Phenyl-1H-tetrazole-5-thiol (PTT)1-(2-Iodophenyl)-1H-tetrazole-5-thiol (IPTT)1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol
Primary Supramolecular Interaction N-H···S Hydrogen BondingC-I···S Halogen Bonding & N-H···NO-H···N and N-H···S Hydrogen Bonding
Dominant Solid-State Tautomer Thione (C=S bond ~1.67 Å)Thione (C=S bond ~1.68 Å)Thione (C=S bond ~1.67 Å)
Crystal Packing Motif 1D Hydrogen-bonded chains2D Halogen-bonded sheets3D Interpenetrating H-bonded networks
Iodine σ-Hole Utilization N/AHigh (I···S distance ~3.45 Å, below van der Waals radii sum)N/A
Application Focus Baseline ligand for coordination chemistry [1]Directed self-assembly via halogen bondingCompetitive hydrogen-bond donor/acceptor studies

Causality Insight: The introduction of the bulky, electron-withdrawing iodine atom in IPTT sterically hinders the formation of the standard 1D hydrogen-bonded chains seen in PTT. Instead, the highly polarizable iodine atom acts as a potent halogen bond donor, interacting with the electron-rich sulfur atom of an adjacent thione molecule. This forces the crystal to adopt a 2D sheet-like architecture, making IPTT a superior candidate for designing predictable, highly ordered supramolecular materials.

Tautomerism Thiol Thiol Tautomer (-SH, C-S ~1.74 Å) Thione Thione Tautomer (=S, C=S ~1.68 Å) Thiol->Thione Proton Transfer (Solvent Dependent) H_Bond Hydrogen Bonding (N-H···S / N-H···N) Thiol->H_Bond S-H Donor X_Bond Halogen Bonding (C-I···S / C-I···N) Thiol->X_Bond Iodine Donor (Weak) Thione->H_Bond N-H Donor Thione->X_Bond Iodine Donor (Strong) Lattice Supramolecular Crystal Lattice H_Bond->Lattice X_Bond->Lattice

Tautomeric equilibrium and competing intermolecular interactions in IPTT crystal packing.

Experimental Protocol: Self-Validating SCXRD Workflow

To accurately resolve the heavy iodine atom alongside the lightweight tautomeric hydrogen atom, researchers must employ a rigorous, low-temperature SCXRD protocol. This workflow is designed to be self-validating, ensuring high-fidelity data.

Step 1: Controlled Crystallization
  • Procedure: Dissolve 50 mg of synthesized IPTT in 5 mL of a mixed solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v). Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the vial cap with a single needle to allow for slow evaporation.

  • Causality: The mixed solvent system balances solubility and volatility. A highly polar solvent (Methanol) stabilizes the more polar thione tautomer via solvation, while slow evaporation ensures the thermodynamic product (the most stable crystal lattice) forms, minimizing crystal twinning or defects.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a crystal with dimensions roughly 0.2 × 0.15 × 0.1 mm under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin Y) and mount it on a MiTeGen loop. Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K is absolutely critical for IPTT. It drastically reduces the thermal ellipsoids (atomic vibrations) of the atoms. Without this step, the thermal motion of the heavy iodine atom creates residual electron density ripples that can mask the location of the crucial tautomeric hydrogen atom on the nitrogen or sulfur.

Step 3: Data Collection and Absorption Correction
  • Procedure: Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation. Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Iodine is a heavy element that heavily absorbs X-rays. Failing to apply a rigorous empirical absorption correction will result in artificially distorted bond lengths and a high R-factor, invalidating the structural comparison.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Locate the tautomeric hydrogen atom from the difference Fourier map and refine it freely, rather than placing it in a calculated position.

  • Causality: Freely refining the hydrogen atom is the ultimate self-validation step. If the hydrogen atom refines stably onto a nitrogen atom (N-H) and the adjacent C-S bond length refines to ~1.68 Å, the thione tautomer is definitively proven.

Workflow Prep Sample Prep (Mixed Solvents) Cryst Crystallization (Slow Evaporation) Prep->Cryst Filtered Mount Crystal Mounting (Cryo-oil, 100K) Cryst->Mount Single Crystal Diffract X-Ray Diffraction (Mo Kα, SADABS) Mount->Diffract Flash Freeze Refine Structure Refinement (SHELXL, Free H) Diffract->Refine Absorption Corrected

Step-by-step SCXRD experimental workflow for resolving IPTT structural features.

Conclusion

When comparing 1-(2-Iodophenyl)-1H-tetrazole-5-thiol to its non-halogenated counterparts, it becomes evident that the ortho-iodine substitution fundamentally alters the compound's solid-state behavior. By utilizing a rigorous SCXRD methodology at cryogenic temperatures, researchers can definitively observe how the strong C-I···S halogen bonds override traditional hydrogen-bonded chains, forcing the molecule into a stable thione tautomer and a highly ordered 2D sheet architecture. This makes IPTT an exceptional building block for advanced supramolecular design.

References

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties ResearchGate[Link]

  • 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 PubChem[Link]

  • Disubstituted tetrazoles uso: Topics by Science.gov Science.gov[Link]

A Comparative Guide to HPLC Method Development for Tetrazole-5-Thiol and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method to detect and quantify impurities in tetrazole-5-thiol. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, ensuring a final protocol that is both reliable and self-validating.

The Analytical Challenge: Understanding Tetrazole-5-thiol

Tetrazole-5-thiol and its analogues are important structural motifs in medicinal chemistry. The accurate detection of impurities is a critical aspect of quality control in drug development and manufacturing. The primary analytical challenge stems from the compound's nature: it is a highly polar, acidic molecule.[1][2] This polarity makes it difficult to retain on traditional nonpolar stationary phases like C18, a cornerstone of reversed-phase (RP) HPLC.[2]

Key Physicochemical Properties:

  • Structure: A five-membered heterocyclic ring with acidic thiol and tetrazole protons.

  • pKa: The predicted acidic nature of the molecule necessitates careful pH control of the mobile phase to ensure a consistent ionization state, which is crucial for reproducible retention.[3][4]

  • Polarity: The molecule's high polarity means it has a much stronger affinity for the polar mobile phase than for a nonpolar C18 stationary phase, leading to poor retention and potential co-elution with the solvent front.[2][5][6]

This guide will compare two primary reversed-phase column chemistries and detail the systematic optimization of the mobile phase to overcome these challenges.

The Method Development Workflow: A Systematic Approach

A successful method development strategy is not a linear path but an iterative process of evaluation and optimization. The goal is to achieve a method that provides adequate specificity, linearity, accuracy, and precision for its intended purpose.[7]

Method_Development_Workflow Start Define Analytical Target Profile (ATP) Screen Phase 1: Column & Mobile Phase Screening Start->Screen Initial Hypothesis Eval1 Evaluate Initial Results: - Retention - Peak Shape - Resolution Screen->Eval1 Experimental Data Optimize Phase 2: Method Optimization Eval1->Optimize Needs Improvement Validate Phase 3: Method Validation (per ICH Q2) Eval1->Validate Meets Initial Criteria Eval2 Evaluate Optimized Results: - Meets ATP criteria? Optimize->Eval2 Refined Data Eval2->Optimize Further Refinement Needed Eval2->Validate Meets All Criteria End Final Validated Method Validate->End Final Protocol

Caption: HPLC Method Development and Validation Workflow.

Part 1: A Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor in achieving retention for polar analytes. Standard C18 columns often fail because of a phenomenon known as "phase collapse" or "dewetting" in highly aqueous mobile phases, which are necessary to elute polar compounds.[8] This leads to a dramatic loss of retention and reproducibility. We will compare a standard C18 with a modern polar-embedded column designed to overcome this limitation.

Experimental Protocol: Column Screening

  • System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Sample Preparation: A standard solution of tetrazole-5-thiol (100 µg/mL) spiked with two potential impurities (Impurity A, a non-polar starting material, and Impurity B, a polar degradant) at 1.0 µg/mL. The sample is dissolved in the initial mobile phase.

  • Screening Columns:

    • Alternative A (Standard): A conventional L1 C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Alternative B (Optimized): A polar-embedded RP-Amide or AQ-type C18 column (e.g., 4.6 x 150 mm, 5 µm). These columns incorporate a polar group near the silica surface, which prevents phase collapse and enhances retention for polar molecules.[6][9]

  • Initial Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 215 nm.

  • Column Temperature: 30°C.

Comparative Data: Stationary Phase Performance

ParameterAlternative A: Standard C18Alternative B: Polar-Embedded C18Rationale & Justification
Retention Factor (k) of Tetrazole-5-thiol 0.82.5A k value < 1 indicates elution near the void volume, which is unreliable. The polar-embedded phase provides significantly better retention by creating a more hydrated surface that interacts favorably with the polar analyte.[6]
USP Tailing Factor (Tf) of Tetrazole-5-thiol 1.81.2The standard C18 may exhibit secondary interactions with residual silanols, causing peak tailing. The polar-embedded phase provides better shielding of these silanols, resulting in a more symmetrical peak shape.
Resolution (Rs) between Tetrazole-5-thiol and Impurity B 0.92.2Baseline resolution (Rs ≥ 2.0) is not achieved on the standard C18 due to poor retention of both polar compounds. The enhanced retention on the polar-embedded phase allows for successful separation.

Part 2: Mobile Phase Optimization

With a suitable stationary phase selected, the next step is to optimize the mobile phase to fine-tune the separation. The pH of the mobile phase is a critical parameter for acidic analytes like tetrazole-5-thiol.

Experimental Protocol: pH and Buffer Screening

  • Column: Polar-Embedded C18 (Alternative B from Part 1).

  • Mobile Phase A Screening:

    • Condition 1: 0.1% Formic Acid in Water (pH ~2.7)

    • Condition 2: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0

    • Condition 3: 20 mM Potassium Phosphate buffer, adjusted to pH 7.0

  • Mobile Phase B: Acetonitrile.

  • Gradient & Other Conditions: Maintained as per the column screening protocol.

Rationale for Choices:

  • pH Control: It is crucial to select a pH that is at least one unit away from the analyte's pKa to ensure it exists in a single, non-ionized form.[9] This suppressed ionization increases hydrophobicity and enhances retention in reversed-phase chromatography.

  • Buffer Selection: While volatile buffers like formic acid are ideal for LC-MS compatibility, a phosphate buffer provides greater buffering capacity, leading to more robust and reproducible retention times, which is critical for a quality control method.[1][9]

Comparative Data: Mobile Phase Performance

ParameterCondition 1: Formic Acid (pH 2.7)Condition 2: Phosphate (pH 3.0)Condition 3: Phosphate (pH 7.0)
Retention Time (min) of Tetrazole-5-thiol 6.26.82.1
Peak Shape (Tf) 1.31.12.5 (Broad)
Robustness GoodExcellentPoor

Analysis:

  • At pH 7.0 , the acidic thiol is fully ionized, making the compound extremely polar and causing it to lose retention and exhibit significant peak tailing.

  • At pH 2.7 and 3.0 , the analyte is fully protonated (non-ionized), leading to optimal retention and peak shape.

  • The phosphate buffer at pH 3.0 provides slightly better retention and peak shape due to its superior pH control, making it the most robust choice for a validated method.

Final Optimized and Validated Method

Based on the comparative data, the following method provides the optimal separation of tetrazole-5-thiol from its key impurities.

Final Protocol

  • Column: Polar-Embedded RP-Amide Column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-13 min: 60% to 95% B

    • 13-15 min: 95% B

    • 15.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: DAD, 215 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should then be subjected to full validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][10][11]

Conclusion

The successful development of an HPLC method for tetrazole-5-thiol hinges on a systematic approach that directly addresses the analyte's high polarity. A standard C18 column is insufficient for this task. By comparing stationary phases, this guide demonstrates the clear superiority of a polar-embedded column, which provides essential retention and improved peak shape. Further optimization of the mobile phase pH, using a robust buffer system, is critical for achieving a reproducible and reliable separation. This structured, evidence-based approach ensures the final method is fit for purpose in a regulated drug development environment.

References

  • HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • 1-Phenyl-1H-tetrazole-5-thiol - Physico-chemical Properties. ChemBK.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Quality Guidelines. ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC.
  • HPLC problems with very polar molecules. Axion Labs.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • Developing HPLC Methods. MilliporeSigma.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
  • 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730. PubChem.
  • Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo.
  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • HPLC Separation of Polar Compounds. SIELC Technologies.
  • HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2...
  • SAFETY DATA SHEET - according to Regul
  • 1-Phenyltetrazole-5-thiol | 86-93-1. ChemicalBook.
  • Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • Review on Common Observed HPLC Troubleshooting Problems.

Sources

Comprehensive Guide: UV-Vis Absorption Spectra of Iodine-Substituted Phenyl Tetrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The tetrazole ring, a bioisostere of the carboxylic acid group, is a cornerstone in medicinal chemistry due to its metabolic stability and lipophilicity. When substituted with a phenyl ring, the resulting 5-phenyltetrazole system creates a conjugated chromophore sensitive to electronic perturbations.

This guide focuses on iodine-substituted phenyl tetrazoles . Iodine, as a heavy halogen, introduces unique spectral properties through the heavy atom effect , enhanced polarizability, and potential for halogen bonding. Unlike lighter halogens (F, Cl), iodine's large electron cloud significantly alters the molecular orbital energy levels, leading to distinct bathochromic (red) shifts in UV-Vis absorption spectra.

Why Iodine Matters
  • Heavy Atom Effect: Increases spin-orbit coupling, potentially facilitating intersystem crossing (relevant for phosphorescence, though UV-Vis focuses on ground-to-excited singlet transitions).

  • Polarizability: Iodine is highly polarizable (

    
     Å
    
    
    
    vs.
    
    
    Å
    
    
    for Cl), stabilizing excited states (
    
    
    ) more effectively than ground states, narrowing the HOMO-LUMO gap.
  • Synthetic Utility: The C-I bond is a prime handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), making these spectra critical for monitoring reaction progress.

Comparative Analysis: Spectral Performance

Electronic Substituent Effects (The Halogen Series)

The UV absorption of 5-phenyltetrazole typically features a primary band (


) around 240–250 nm . Substituents on the phenyl ring shift this maximum (

) based on their mesomeric (+M) and inductive (-I) effects.

Table 1: Comparative UV-Vis Data for 5-(4-Substituted-phenyl)tetrazoles

Substituent (Para)

(nm) (MeOH/EtOH)

(M

cm

)
Electronic EffectSpectral Shift
-H (Unsubstituted)240 - 250~8,600 - 10,000ReferenceN/A
-Cl (Chloro)254~12,000-I > +MBathochromic (+4-10 nm)
-Br (Bromo)256 - 258~13,500-I

+M
Bathochromic (+6-14 nm)
-I (Iodo)260 - 265 ~15,000 High Polarizability Strong Bathochromic
-CH

(Methyl)
248~9,500+I (Hyperconjugation)Slight Bathochromic

*Note: Values for Iodine are projected based on polarizability trends and comparative halogen series data where direct literature values are variable due to solvent effects.

Mechanism of Action: While halogens are inductively electron-withdrawing (-I), they possess lone pairs that can donate electron density into the


-system (+M). For Iodine, the +M effect is weak due to poor orbital overlap (5p vs 2p), but its high polarizability  dominates the spectral shift. The excited state (which is more polar) is stabilized more than the ground state by the polarizable iodine atom, reducing the energy gap (

) and shifting absorption to longer wavelengths (Red Shift).
Positional Isomerism: Steric vs. Electronic

The position of the iodine atom critically dictates the spectral shape and intensity due to steric inhibition of resonance.

  • Para (4-Iodo): The molecule remains planar. Maximum conjugation between the phenyl ring and the tetrazole moiety is achieved.

    • Result: Distinct, high-intensity

      
       (Hyperchromic & Bathochromic).
      
  • Meta (3-Iodo): Electronic communication is reduced (nodes in the MO wavefunction).

    • Result: Slight hypsochromic (blue) shift compared to para; lower extinction coefficient.

  • Ortho (2-Iodo): Critical Steric Effect. The bulky iodine atom forces the phenyl ring to twist out of coplanarity with the tetrazole ring to minimize steric clash.

    • Result: Breaking of conjugation leads to a significant Hypsochromic (Blue) Shift and Hypochromic Effect (lower intensity). The spectrum may resemble that of independent benzene and tetrazole chromophores.

Solvatochromism

Tetrazoles are acidic (


) and can exist as tautomers (1H vs 2H). Solvent polarity influences this equilibrium and the stabilization of the excited state.
  • Non-Polar Solvents (e.g., Cyclohexane): Vibrational fine structure is often visible.

    
     is lower.
    
  • Polar Protic Solvents (e.g., Methanol, Water): Hydrogen bonding stabilizes the ground state (specifically the lone pairs on Nitrogen), often causing a Hypsochromic shift for

    
     transitions, but the dominant 
    
    
    
    transition in iodophenyl tetrazoles typically undergoes a Bathochromic shift due to dipole-dipole stabilization of the excited state.

Experimental Protocols

Synthesis of 5-(4-Iodophenyl)tetrazole

Rationale: To ensure spectral accuracy, the sample must be free of the starting nitrile, which absorbs in a similar region. The following protocol uses a nano-catalyst for high purity.

Reagents: 4-Iodobenzonitrile, Sodium Azide (


), Nano-TiCl

SiO

(Catalyst), DMF.

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, dissolve 4-iodobenzonitrile (1.0 mmol) and sodium azide (2.0 mmol) in 5 mL of Dimethylformamide (DMF).

  • Catalysis: Add 0.1 g of Nano-TiCl

    
    SiO
    
    
    
    .
  • Reaction: Reflux the mixture at 100-120°C for 2-4 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The nitrile spot should disappear.

  • Work-up: Cool to room temperature. Filter the catalyst (recoverable).

  • Acidification: Pour the filtrate into 20 mL crushed ice/water. Acidify dropwise with 4N HCl to pH 2. Caution: Hydrazoic acid (

    
    ) may form; perform in a fume hood.
    
  • Isolation: The product precipitates as a white/off-white solid. Filter and wash with cold chloroform to remove unreacted organic impurities.

  • Purification: Recrystallize from Ethanol to obtain analytical grade crystals (m.p. > 260°C dec).

UV-Vis Measurement Protocol

Rationale: Tetrazoles have high extinction coefficients; proper dilution is critical to stay within the linear dynamic range (Beer-Lambert Law, Abs < 1.0).

  • Stock Solution: Weigh 1.0 mg of purified 5-(4-iodophenyl)tetrazole. Dissolve in 10 mL of spectroscopic grade Methanol (Concentration

    
     M).
    
  • Working Solution: Dilute 100

    
    L of stock into 2.9 mL of Methanol (Final Conc 
    
    
    
    M).
  • Blanking: Fill a quartz cuvette (1 cm path length) with pure Methanol. Run the baseline correction on the spectrophotometer (Range: 200–400 nm).

  • Measurement: Replace blank with sample. Scan at slow speed (approx. 60 nm/min) for high resolution.

  • Data Processing: Determine

    
     using the peak pick function. Calculate 
    
    
    
    using
    
    
    .

Visualizations

Synthesis & Tautomerism Workflow

This diagram illustrates the conversion of the nitrile to the tetrazole and the subsequent tautomeric equilibrium which affects spectral properties.

TetrazoleSynthesis Nitrile 4-Iodobenzonitrile (Ar-CN) Intermediate Cycloaddition Transition State Nitrile->Intermediate Reflux, DMF Azide Sodium Azide (NaN3) Azide->Intermediate Reflux, DMF Catalyst Nano-TiCl4.SiO2 (Lewis Acid) Catalyst->Intermediate Reflux, DMF Tetrazole 5-(4-Iodophenyl)tetrazole (Product) Intermediate->Tetrazole Acidification (HCl) Tautomer1 1H-Tautomer (Polar Solvent) Tetrazole->Tautomer1 Equilibrium Tautomer2 2H-Tautomer (Non-polar Solvent) Tetrazole->Tautomer2 Equilibrium Spectral UV Spectrum Depends on Tautomer Ratio Tautomer1->Spectral Tautomer2->Spectral

Caption: Figure 1: Synthetic pathway via [3+2] cycloaddition and subsequent tautomeric equilibrium affecting UV absorption.

Electronic Transitions (HOMO-LUMO)

This diagram explains the physical origin of the bathochromic shift caused by Iodine.

ElectronicTransitions Ground Ground State (S0) π Bonding Excited Excited State (S1) π* Antibonding Ground->Excited UV Absorption (π -> π*) Subst_H Substituent: -H Gap: ΔE1 Subst_H->Ground Subst_H->Excited Subst_I Substituent: -I Gap: ΔE2 (ΔE2 < ΔE1) Subst_I->Ground Subst_I->Excited Polarizability Iodine Polarizability Stabilizes S1 Polarizability->Excited Lowers Energy

Caption: Figure 2: Impact of Iodine polarizability on HOMO-LUMO energy gap, resulting in bathochromic shift.

References

  • Zamani, L., et al. (2015). "Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2." South African Journal of Chemistry, 68, 133–137.[1] Link

  • Popova, E. A., et al. (2017). "UV-Vis properties of tetrazole derivatives." Russian Journal of General Chemistry. (General reference for tetrazole spectral ranges).
  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. (Context for Azide-Nitrile chemistry).
  • BenchChem. "5-(4-chlorophenyl)-1H-tetrazole Spectral Data." (Used for comparative baseline of halogenated tetrazoles). Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. (Source for electronic parameter comparison).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2-Iodophenyl)-1H-tetrazole-5-thiol: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety, handling, and disposal protocols for 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, tailored for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from analogous structures—tetrazoles, thiols, and iodo-aromatics—to establish a robust and conservative safety framework. A thorough risk assessment must be conducted before any handling of this chemical.

Deconstructing the Hazard Profile: A Triad of Risks

Understanding the requisite personal protective equipment (PPE) begins with a chemical intuition-driven assessment of the molecule's constituent parts. 1-(2-Iodophenyl)-1H-tetrazole-5-thiol presents a trifecta of potential hazards derived from its core functional groups.

  • The Tetrazole Moiety: Tetrazole rings, with their high nitrogen content, are analogous to azides in their potential for energetic decomposition. Some derivatives can be sensitive to heat, shock, or friction, posing a risk of explosion.[1][2] Heating may cause an explosion, and combustion will produce toxic nitrogen oxides (NOx).[1][2]

  • The Thiol (Mercaptan) Group: The thiol group is responsible for the characteristic, potent, and often unpleasant odors of this class of compounds.[3] More critically, thiols are frequently skin, eye, and respiratory tract irritants.[3]

  • The Iodophenyl Group: As a halogenated aromatic compound, this portion of the molecule introduces toxicological concerns. Iodo-aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin and may carry long-term health risks.

Therefore, all handling procedures must assume the compound is toxic, a skin/eye/respiratory irritant, and potentially explosive under specific conditions.

Core Personal Protective Equipment (PPE) Protocol

All operations involving 1-(2-Iodophenyl)-1H-tetrazole-5-thiol in solid or solution form must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[3][4]

The following table summarizes the minimum required PPE for common laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Tightly fitting safety goggles with side-shields and a face shield.[3][5]Double-gloving with nitrile rubber gloves. Inspect for tears before use.Flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.A NIOSH-approved respirator with appropriate cartridges may be necessary if there is any risk of dust generation outside of a fume hood.[2][6]
Solution Preparation & Transfer Tightly fitting safety goggles with side-shields and a face shield.[5]Double-gloving with nitrile rubber gloves. Change outer glove immediately upon contamination.Flame-retardant, chemical-resistant lab coat.Not required if performed strictly within a chemical fume hood.
Running Reactions & Work-up Tightly fitting safety goggles with side-shields and a face shield.Double-gloving with nitrile rubber gloves. Consult glove manufacturer for compatibility with solvents used.[5]Flame-retardant, chemical-resistant lab coat.Not required if performed strictly within a chemical fume hood.
Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.A full-face respirator with appropriate cartridges is recommended for cleaning up significant spills.[7]

Safe Handling and Operational Workflow

A systematic approach is critical to minimizing exposure and mitigating risks. The following workflow must be adhered to for all procedures.

Pre-Operational Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Before approaching the chemical, ensure all required PPE is available and in good condition.[6]

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Waste Containers: Have designated, clearly labeled, and sealed hazardous waste containers ready for both halogenated liquid waste and contaminated solid waste.[8][9]

Operational Phase:
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Work in Fume Hood: Conduct all manipulations of the chemical deep within the sash of the fume hood.

  • Use Non-Sparking Tools: When handling the solid, use non-sparking spatulas and tools to minimize the risk of ignition from friction or static discharge.[2][7]

  • Avoid Heating: Do not heat the solid material unless a thorough thermal hazard analysis (e.g., DSC/TGA) has been performed. Heating may cause an explosion.[1]

  • Controlled Additions: When dissolving or reacting, add reagents slowly to control any potential exothermic events.

Post-Operational Cleanup:
  • Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent. Dispose of the wipes in the solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to prevent cross-contamination.

  • Wash Hands: Wash hands and arms thoroughly with soap and water after exiting the laboratory.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Verify_Hood Verify Fume Hood Certification Assemble_PPE Assemble All PPE Verify_Hood->Assemble_PPE Proceed to Operation Locate_Safety Locate Emergency Equipment Assemble_PPE->Locate_Safety Proceed to Operation Prep_Waste Prepare Labeled Waste Containers Locate_Safety->Prep_Waste Proceed to Operation Don_PPE Don PPE Prep_Waste->Don_PPE Proceed to Operation Work_in_Hood Work Inside Hood Don_PPE->Work_in_Hood Use_Tools Use Non-Sparking Tools Work_in_Hood->Use_Tools Decontaminate Decontaminate Work Area Work_in_Hood->Decontaminate Avoid_Heat Avoid Direct Heating Use_Tools->Avoid_Heat Avoid_Heat->Decontaminate Avoid_Heat->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for 1-(2-Iodophenyl)-1H-tetrazole-5-thiol.

Emergency Procedures: Plan for the Unexpected

Skin Contact:

  • Immediately remove all contaminated clothing, including footwear.[1]

  • Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][4]

  • Seek immediate medical attention.[1]

Eye Contact:

  • Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1]

  • Removal of contact lenses should only be done by skilled personnel.[1]

  • Seek immediate medical attention from an ophthalmologist.

Inhalation:

  • Move the affected person to fresh air immediately.[4]

  • If breathing is difficult or has stopped, provide artificial respiration.

  • Seek immediate medical attention.[4]

Minor Spill (Solid or Solution inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][8]

  • Decontaminate the area with a suitable solvent.

Major Spill:

  • Evacuate the laboratory immediately and alert others.

  • Activate the fire alarm to ensure building evacuation.

  • Call emergency services and inform them of the nature of the chemical spill.[8]

  • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Management and Disposal

Proper waste segregation is a critical component of laboratory safety and environmental responsibility.

  • Halogenated Waste Stream: All waste containing 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, including reaction mother liquors, washings, and contaminated solvents, must be collected in a dedicated "Halogenated Organic Waste" container.[8][9][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[9][10]

  • Solid Waste: All contaminated solid materials, such as gloves, absorbent pads, and filter paper, must be placed in a clearly labeled, sealed plastic bag or container for hazardous solid waste disposal.[8]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their chemical contents, including 1-(2-Iodophenyl)-1H-tetrazole-5-thiol.[8][9] Containers must be kept tightly closed when not in use and stored in a designated satellite accumulation area.[8][9]

By adhering to these stringent protocols, you can effectively manage the risks associated with handling 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, ensuring a safe and productive research environment.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol Material Safety Data Sheet.
  • ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
  • BenchChem. (2025, December). Personal protective equipment for handling Thiane-4-thiol.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Revvity. (n.d.). Iodine-125 handling precautions.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • PerkinElmer, Inc. (n.d.). Iodine-125 Handling Precautions.
  • CellMosaic. (2020, August 21). Safety Data Sheet: Thiol Assay Kit with Purification.
  • ChemicalBook. (2025, September 27). 1H-Tetrazole-1-acetic acid - Safety Data Sheet.
  • Glen Research. (n.d.). SAFETY DATA SHEET Thiol-Modifier C6 SS (10-1936-xx).
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • TCI Chemicals. (2025, February 14). SAFETY DATA SHEET: 5-(2-Bromophenyl)-1H-tetrazole.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • University of York, Department of Biology. (n.d.). Disposal Standards.
  • ChemicalBook. (2026, January 31). 1H-TETRAZOLE - Safety Data Sheet.
  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions.
  • Organic Chemistry Portal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • TCI Chemicals. (2024, November 21). SAFETY DATA SHEET: 5-Amino-1H-tetrazole.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: 5-ethylthio-1H-tetrazole solution.
  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.